What is 2-Bromo-5-methoxy-4-nitropyridine used for
2-Bromo-5-methoxy-4-nitropyridine: A Critical Building Block in Modern Drug Discovery Synthesis, Reactivity, and Applications in Targeted Therapeutics Executive Summary In the landscape of modern medicinal chemistry, hig...
Author: BenchChem Technical Support Team. Date: March 2026
2-Bromo-5-methoxy-4-nitropyridine: A Critical Building Block in Modern Drug Discovery
Synthesis, Reactivity, and Applications in Targeted Therapeutics
Executive Summary
In the landscape of modern medicinal chemistry, highly functionalized heterocyclic building blocks are the foundation of targeted drug design. 2-Bromo-5-methoxy-4-nitropyridine (CAS: 1805513-34-1) is a premier example of such an intermediate. Characterized by its trifunctional pyridine core, this compound provides orthogonal reactivity handles that allow chemists to construct complex, multi-ring systems such as imidazopyrazines, pyrrolopyrimidines, and substituted pyridines.
As a Senior Application Scientist, I have observed that the strategic placement of the bromine, methoxy, and nitro groups on this single scaffold drastically reduces the number of synthetic steps required to achieve late-stage lead compounds. This whitepaper explores the mechanistic causality behind its reactivity, provides a self-validating protocol for its derivatization, and details its critical role in synthesizing soluble guanylate cyclase (sGC) stimulators and ferroportin inhibitors[1, 2].
Chemical Profile and Orthogonal Reactivity
The utility of 2-Bromo-5-methoxy-4-nitropyridine lies in the distinct, non-overlapping reactivity of its three functional groups. Understanding the causality behind these functional choices is critical for rational drug design.
C2-Bromine (The Cross-Coupling Handle): Bromine at the 2-position provides an optimal leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). It is significantly more reactive than chlorine, yet more stable and less prone to spontaneous degradation than iodine, making it the ideal handle for appending aryl, heteroaryl, or amine substituents.
C4-Nitro (The Masked Amine): The strongly electron-withdrawing nitro group activates the pyridine ring for nucleophilic attack. More importantly, it serves as a stable precursor to the C4-amine. Once reduced, the resulting amine is essential for forming amide bonds or facilitating intramolecular cyclizations to generate fused bicyclic systems (e.g., pyrrolopyridines).
C5-Methoxy (The Electronic Tuner): The methoxy group acts as an electron-donating moiety, tuning the overall basicity (pKa) of the pyridine ring. In late-stage synthesis, it can be selectively demethylated (typically using Boron tribromide, BBr
3
) to reveal a C5-hydroxyl group, which frequently serves as a critical hydrogen-bond donor in the binding pocket of target kinases or enzymes.
Functional group reactivity map of 2-Bromo-5-methoxy-4-nitropyridine.
Synthetic Workflow & Self-Validating Protocol
The most frequent transformation applied to 2-Bromo-5-methoxy-4-nitropyridine is its reduction to 2-Bromo-5-methoxypyridin-4-amine (CAS: 1417644-40-6) [3].
The Causality of Reagent Selection:
A novice chemist might default to Palladium on Carbon (Pd/C) and Hydrogen gas (
H2
) for nitro reduction. However, applying Pd/C and
H2
to this substrate will result in rapid hydrodehalogenation, stripping the C2-bromine from the ring and destroying the cross-coupling handle. To preserve the halogen, a milder, chemoselective single-electron transfer (SET) reduction using Iron powder (Fe) and Ammonium chloride (
NH4Cl
) is strictly required [2].
This protocol is designed as a self-validating system, ensuring that intermediate quality is verified at each phase before proceeding.
Reaction Setup:
Into a round-bottom flask, dissolve 2-Bromo-5-methoxy-4-nitropyridine (1.0 equiv, e.g., 10 g, 40.2 mmol) in a co-solvent mixture of Ethanol (75 mL) and deionized Water (25 mL).
Add Iron powder (10.0 equiv, 22.5 g) and Ammonium chloride (1.0 equiv, 2.1 g). Note: The
NH4Cl
acts as a mild proton source to drive the catalytic cycle of the iron surface without creating a highly acidic environment that could degrade the substrate.
Execution & Monitoring:
Heat the suspension to 80°C under a nitrogen atmosphere.
Validation Check 1 (TLC/LC-MS): Monitor the reaction after 2 hours. The disappearance of the bright yellow nitro starting material and the emergence of a highly polar, UV-active amine spot confirms conversion.
Workup & Isolation:
Cool the mixture to room temperature. Filter the crude suspension through a pad of Celite to remove the insoluble iron oxides. Wash the filter cake thoroughly with Ethyl Acetate (EtOAc).
Concentrate the filtrate under reduced pressure to remove Ethanol.
Extract the remaining aqueous layer with EtOAc (3 x 50 mL). Wash the combined organic layers with brine.
Validation Check 2 (Drying): Dry over anhydrous
Na2SO4
. A clear, non-cloudy organic layer indicates successful water removal.
Purification:
Concentrate the organics and purify via flash column chromatography (Silica gel, EtOAc/Petroleum ether gradient) to afford 2-Bromo-5-methoxypyridin-4-amine as a solid.
Standard synthetic workflow from starting material to the C4-amine.
sGC is a pivotal cytosolic enzyme in the Nitric Oxide (NO) signaling pathway. When activated, it catalyzes the conversion of GTP to cyclic GMP (cGMP), triggering vasodilation and inhibiting platelet aggregation. In disease states like pulmonary arterial hypertension or atherosclerosis, NO production is impaired.
Role of the Intermediate: 2-Bromo-5-methoxy-4-nitropyridine is a foundational building block in the synthesis of NO-independent sGC stimulators, such as fused pyrazine derivatives [2]. Following the reduction to the C4-amine, the molecule is coupled to an imidazopyrazine core. The C5-methoxy group is subsequently demethylated to a C5-hydroxyl group, which has been shown to form critical hydrogen bonds within the sGC allosteric binding pocket, drastically enhancing the drug's potency.
Mechanism of action for sGC stimulators derived from the intermediate.
Application B: Ferroportin Inhibitors
Ferroportin is the sole known cellular iron exporter in humans. Dysregulation of iron efflux leads to severe iron overload states, such as thalassemia, sickle cell disease, and hemochromatosis.
Role of the Intermediate: Recent patent literature demonstrates the use of 2-Bromo-5-methoxy-4-nitropyridine in synthesizing cycloalkyl pyrimidine-based ferroportin inhibitors [1]. The intermediate undergoes nucleophilic aromatic substitution (SNAr) or cross-coupling at the C2 position to attach the pyrimidine pharmacophore, while the C4 and C5 positions are utilized to optimize the pharmacokinetic profile and target residence time.
Quantitative Data Summary
To aid in experimental planning, the following table summarizes the key physicochemical properties and typical reaction metrics associated with this intermediate and its primary derivative.
Property / Metric
2-Bromo-5-methoxy-4-nitropyridine
2-Bromo-5-methoxypyridin-4-amine
CAS Number
1805513-34-1
1417644-40-6
Molecular Formula
C
6
H
5
BrN
2
O
3
C
6
H
7
BrN
2
O
Molecular Weight
233.02 g/mol
203.04 g/mol
Physical State
Yellow to tan solid
Off-white to pale brown solid
Typical Reaction
Precursor to C4-Amine
Cross-coupling / Amidation
Average Yield (Reduction)
N/A
75% - 88% (Fe/NH
4
Cl method)
Storage Conditions
Room temperature, dry
4°C, protect from light
Conclusion
2-Bromo-5-methoxy-4-nitropyridine is far more than a simple reagent; it is a meticulously engineered scaffold designed to accelerate the discovery of targeted therapies. By understanding the causality of its orthogonal reactivity—specifically the necessity of chemoselective reduction and the strategic utility of its halogen and methoxy groups—drug development professionals can efficiently construct highly complex, biologically active architectures for cardiovascular and hematological diseases.
References
Title: Cycloalkyl pyrimidines as ferroportin inhibitors (WO2021222363A1)
Title: 2-bromo-5-methoxypyridin-4-amine (C6H7BrN2O) Compound Summary
Source: PubChemLite / Luxembourg Centre for Systems Biomedicine
URL: [Link](Note: Standardized PubChem link for CID 118851337)
Exploratory
The Advent and Evolution of Substituted Nitropyridines: A Technical Whitepaper on Discovery, Mechanistic Pathways, and Synthetic Protocols
As a Senior Application Scientist navigating the complex landscape of heterocyclic chemistry, one quickly recognizes the foundational importance of substituted nitropyridines. These electron-deficient aromatic systems ar...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist navigating the complex landscape of heterocyclic chemistry, one quickly recognizes the foundational importance of substituted nitropyridines. These electron-deficient aromatic systems are indispensable building blocks in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. However, the journey to efficiently synthesize these molecules is a masterclass in overcoming chemical reactivity barriers. This whitepaper delves into the history, mechanistic causality, and validated experimental protocols that define the modern synthesis of substituted nitropyridines.
Historical Context: The Challenge of the Pyridine Ring
The story of pyridine begins in 1849 when Scottish chemist Thomas Anderson first isolated the parent compound from bone oil [1]. For decades, the direct electrophilic aromatic substitution (such as nitration) of pyridine remained a formidable challenge. The electronegative nitrogen atom withdraws electron density from the ring, rendering it highly deactivated compared to benzene. Furthermore, under standard nitration conditions utilizing nitric and sulfuric acid, the basic nitrogen protonates to form a pyridinium ion, exacerbating the electron deficiency.
It was not until 1912 that Friedl demonstrated the direct nitration of pyridine, achieving a meager 15–20% yield of 3-nitropyridine at extreme temperatures exceeding 300 °C [2]. The breakthrough in functionalizing pyridines came incrementally. The Chichibabin reaction (1914) allowed for the direct amination of pyridine, providing access to aminopyridines which could subsequently be nitrated. However, the true paradigm shift occurred in the mid-20th century with the advent of pyridine N-oxide chemistry, pioneered by Eiji Ochiai and others, which finally allowed chemists to bypass the ring's inherent deactivation [2].
Fig 1. Historical timeline of pyridine nitration and functionalization breakthroughs.
Mechanistic Causality: Overcoming Deactivation
To synthesize substituted nitropyridines efficiently, chemists must manipulate the electronic properties of the pyridine ring. In modern synthetic design, we employ three primary strategies to dictate regioselectivity and ensure high yields:
Pyridine N-Oxide Activation: By oxidizing the pyridine nitrogen, the resulting N-oxide features a formal positive charge on nitrogen and a negative charge on oxygen. The oxygen atom back-donates electron density into the ring via resonance, significantly activating the 2- and 4-positions toward electrophilic attack. Once nitrated, the N-oxide is readily deoxygenated [2].
Dinitrogen Pentoxide (
N2O5
) and Sigmatropic Shifts: A more modern approach utilizes
N2O5
to form an N-nitropyridinium intermediate. Upon treatment with aqueous bisulfite, the nitro group migrates from the 1-position to the 3-position via a [1,5] sigmatropic shift, providing high yields of 3-nitropyridines without the need for harsh thermal conditions[3].
Nucleophilic Aromatic Substitution (
SNAr
): Once a nitro group is installed, its strong electron-withdrawing nature activates the ring for
SNAr
. Halonitropyridines are highly susceptible to nucleophilic attack by amines, alcohols, or thiols, allowing for rapid diversification.
Fig 2. Mechanistic workflow for the regioselective nitration of pyridines via N-oxide activation.
To guide synthetic planning, the following table summarizes the causal relationship between the chosen methodology, the reaction conditions, and the resulting regiochemical outcomes based on historical and modern yield data [2][3].
Starting Material
Reagents & Conditions
Primary Mechanism / Intermediate
Target Product
Typical Yield
Pyridine
HNO3
,
H2SO4
, >300 °C
Pyridinium ion (Highly Deactivated)
3-Nitropyridine
15 – 20%
Pyridine N-oxide
HNO3
,
H2SO4
, 90 °C
Electrophilic attack (O-back donation)
4-Nitropyridine N-oxide
70 – 85%
Pyridine
N2O5
,
SO2
, then
NaHSO3
N-nitropyridinium ([1,5] sigmatropic shift)
3-Nitropyridine
~77%
2-Aminopyridine
HNO3
,
H2SO4
, 0–20 °C
Amine-directed electrophilic substitution
2-Amino-5-nitropyridine
60 – 75%
Validated Experimental Protocols
Trustworthiness in chemical synthesis relies on reproducible, self-validating systems. Below are detailed, step-by-step methodologies for generating and utilizing substituted nitropyridines.
Protocol A: Synthesis of 3-Methyl-4-nitropyridine-1-oxide via N-Oxidation and Nitration
Causality: The oxidation of 3-methylpyridine to its N-oxide activates the 4-position, overcoming the natural deactivation of the pyridine ring and allowing for mild electrophilic nitration [4].
Oxidation: To a reaction flask containing 600 mL of glacial acetic acid, add 200 g (2.15 moles) of freshly distilled 3-methylpyridine. Chill to 5 °C and add 318 mL of 30% hydrogen peroxide dropwise. Heat the mixture in an oil bath at 70 ± 5 °C for 24 hours.
Isolation: Remove excess acetic acid and water under reduced pressure (30 mm Hg). The resulting 3-methylpyridine-1-oxide is obtained as a thick residue and can be used directly or purified by vacuum distillation.
Nitration: Dissolve the isolated N-oxide in concentrated sulfuric acid. Slowly add a mixture of fuming nitric acid and concentrated sulfuric acid while maintaining the internal temperature below 20 °C to prevent runaway oxidation.
Heating: Gradually warm the reaction mixture to 90 °C for 2 to 3 hours. The N-oxide directs the nitronium ion (
NO2+
) predominantly to the 4-position.
Workup: Pour the cooled mixture over crushed ice. Neutralize carefully with sodium carbonate (Note: large volumes of nitrogen oxides will evolve). Extract the product with chloroform, dry over anhydrous sodium sulfate, and concentrate to yield 3-methyl-4-nitropyridine-1-oxide.
Protocol B: Fluorodenitration of Nitropyridines in Drug Discovery
Causality: In medicinal chemistry, replacing a nitro group with a fluorine atom (fluorodenitration) alters the molecule's lipophilicity and metabolic stability. Tetrabutylammonium fluoride (TBAF) provides a soluble, highly nucleophilic fluoride source for this
SNAr
process [5].
Setup: In an inert atmosphere (nitrogen or argon), dissolve the substituted 2- or 4-nitropyridine (1.0 equiv) in anhydrous dimethylformamide (DMF).
Reagent Addition: Add commercially available TBAF (1 M in THF, 1.5 to 2.0 equiv) dropwise to the solution at room temperature.
Reaction: Stir the mixture at room temperature or heat to 70 °C depending on the specific substrate's reactivity. Monitor the reaction via LC-MS. The fluoride ion attacks the ipso-carbon, displacing the nitrite leaving group.
Purification: Upon completion, partition the mixture between water and ethyl acetate. Wash the organic layer extensively with water and brine to remove DMF and ammonium salts. Dry over magnesium sulfate, concentrate, and purify via silica gel chromatography to isolate the fluoropyridine derivative.
Applications in Drug Discovery
Substituted nitropyridines are rarely the final drug candidates due to the potential toxicity of the nitro group (e.g., mutagenicity via nitroreduction). Instead, they are highly prized synthetic intermediates. The nitro group serves a dual purpose: it activates the pyridine ring for nucleophilic functionalization and can subsequently be reduced to an aniline derivative (using
Zn/NH4Cl
or
Pd/C
and
H2
).
These resulting aminopyridines are critical pharmacophores in kinase inhibitors, forming essential hydrogen bonds with the hinge region of the kinase ATP-binding pocket. Furthermore, advanced techniques like vicarious nucleophilic substitution (VNS) allow for the direct alkylation of nitropyridines, expanding the chemical space available to drug discovery teams and enabling the rapid synthesis of complex imidazopyridines and azaindoles [3].
References
Pyridine - Wikipedia. Wikipedia. Available at: [Link]
Nitropyridines, Their Synthesis and Reactions. ResearchGate. Available at:[Link]
3-methyl-4-nitropyridine-1-oxide. Organic Syntheses Procedure. Available at:[Link]
Tetrabutylammonium Salt Induced Denitration of Nitropyridines: Synthesis of Fluoro-, Hydroxy-, and Methoxypyridines. Organic Letters - ACS Publications. Available at:[Link]
Foundational
A Technical Guide to the Reactivity of 2-Bromo-5-methoxy-4-nitropyridine: The Definitive Role of the Nitro Group
Abstract This technical guide provides an in-depth analysis of the chemical reactivity of 2-Bromo-5-methoxy-4-nitropyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. T...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This technical guide provides an in-depth analysis of the chemical reactivity of 2-Bromo-5-methoxy-4-nitropyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The core focus of this document is to elucidate the pivotal role of the C4-nitro group in modulating the electronic architecture and, consequently, the reaction pathways of the pyridine ring. We will dissect the interplay of inductive and resonance effects, steric factors, and the resulting activation towards specific reaction classes. This guide moves beyond simple procedural outlines to explain the underlying chemical principles, offering field-proven insights for researchers, scientists, and drug development professionals aiming to leverage this versatile synthetic intermediate. Key mechanistic pathways, particularly Nucleophilic Aromatic Substitution (SNAr), are detailed with accompanying diagrams and validated experimental protocols.
Introduction: The Strategic Importance of Substituted Pyridines
The pyridine scaffold is a cornerstone in the development of pharmaceuticals, agrochemicals, and functional materials.[1] The strategic introduction of functional groups onto this heterocyclic system dramatically alters its electronic properties and chemical reactivity.[1] In the case of 2-Bromo-5-methoxy-4-nitropyridine, the substituents are positioned to create a highly specific and predictable reactivity profile. This guide's primary objective is to provide a comprehensive understanding of how the C4-nitro group, in concert with the C2-bromo and C5-methoxy substituents, governs the molecule's synthetic utility, with a particular emphasis on its susceptibility to nucleophilic attack.
The reactivity of an aromatic ring is fundamentally controlled by its electron density. The pyridine ring itself is considered electron-deficient due to the high electronegativity of the nitrogen atom, which withdraws electron density inductively from the ring carbons.[2] This inherent property is further amplified or attenuated by the electronic nature of its substituents.
Electron-Withdrawing Groups (EWGs): These groups, such as the nitro (-NO₂) moiety, further decrease the electron density of the ring. They are characterized by strong inductive (-I) and/or resonance (-M) effects.[3][4]
Electron-Donating Groups (EDGs): Groups like methoxy (-OCH₃) can donate electron density to the ring, primarily through resonance (+M), while exhibiting a weaker, opposing inductive withdrawal (-I).
The specific arrangement of these groups on the 2-Bromo-5-methoxy-4-nitropyridine scaffold creates a "push-pull" electronic environment that is key to its reactivity.[5]
The Dominant Influence of the C4-Nitro Group
Among the substituents on the ring, the nitro group is the most powerful modulating force. Its influence is twofold, stemming from both electronic and steric effects.
Potent Electronic Withdrawal
The nitro group deactivates the pyridine ring towards electrophilic substitution but, more importantly, strongly activates it for nucleophilic aromatic substitution.[1] This activation is a direct consequence of two powerful electronic effects:
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the attached carbon and, by extension, the entire pyridine ring through the sigma bond framework.[6][7]
Resonance Effect (-M): The nitro group can delocalize electron density from the ring onto its oxygen atoms via resonance.[3][4] This effect is most pronounced at the ortho (C3, C5) and para (C6) positions relative to the nitro group. In this molecule, this effect significantly lowers the electron density at the C2 and C6 positions.
Steric Considerations
While electronic effects are primary, steric factors can also play a role. A bulky substituent adjacent to the nitro group can force it to twist out of the plane of the aromatic ring.[4][6] This loss of co-planarity can inhibit the resonance effect (-M), although the inductive effect (-I) remains.[6] In 2-Bromo-5-methoxy-4-nitropyridine, the nitro group is flanked by a hydrogen at C3 and the methoxy group at C5. The steric hindrance is not extreme, but it is a factor that can subtly influence reaction kinetics.
Reactivity Profile: A Prime Candidate for Nucleophilic Aromatic Substitution (SNAr)
The confluence of a powerful electron-withdrawing group (nitro) at C4 and an excellent leaving group (bromo) at C2 makes this molecule exceptionally reactive towards nucleophiles via the Nucleophilic Aromatic Substitution (SNAr) mechanism.[1][8]
The SNAr Mechanism: Activation and Stabilization
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[1][9] The nitro group is critical to the feasibility of both steps.
Step 1: Nucleophilic Attack and Formation of the Meisenheimer Complex: A nucleophile attacks the electron-deficient carbon atom bearing the leaving group (C2).[10] This is typically the rate-determining step.[11] The C4-nitro group makes the C2 position highly electrophilic and susceptible to attack. The resulting anionic intermediate, known as a Meisenheimer complex, is resonance-stabilized.
Step 2: Elimination and Rearomatization: The leaving group (bromide ion) is expelled, and the aromaticity of the pyridine ring is restored.[10]
The genius of the C4-nitro group's placement lies in its ability to directly stabilize the negative charge of the Meisenheimer complex through resonance. One of the key resonance structures places the negative charge directly on the nitro group's oxygen atoms, a highly favorable distribution as oxygen is very electronegative.[1][9][11] This stabilization significantly lowers the activation energy of the first step, allowing the reaction to proceed readily.[11]
// Invisible nodes for alignment
{rank=same; Attack; Elimination;}
{rank=same; Meisenheimer; Stabilization;}
}
ends_dot
Caption: The Addition-Elimination pathway for SNAr reactions.
Roles of the Other Substituents
C2-Bromo Group: Serves as an excellent leaving group, facilitating the second step of the SNAr mechanism. Its position ortho to the activating nitro group is ideal for this reaction.[1]
C5-Methoxy Group: As an electron-donating group, the methoxy substituent slightly counteracts the electron-withdrawing effect of the nitro group. However, its position meta to the site of nucleophilic attack (C2) means its influence is significantly less pronounced than that of the C4-nitro group. Its primary role is often as a synthetic handle for further modifications post-substitution.
Practical Application: A Validated SNAr Protocol
To illustrate the practical utility of this substrate, the following section provides a detailed, self-validating protocol for the amination of 2-Bromo-5-methoxy-4-nitropyridine. The causality behind each step is explained to provide a deeper understanding.
Synthesis of N-benzyl-5-methoxy-4-nitropyridin-2-amine
Objective: To displace the C2-bromo substituent with benzylamine, demonstrating a typical SNAr C-N bond formation.
Materials:
2-Bromo-5-methoxy-4-nitropyridine (1.0 eq)
Benzylamine (1.2 eq)
Potassium Carbonate (K₂CO₃) (2.0 eq)
Anhydrous N,N-Dimethylformamide (DMF)
Ethyl Acetate (EtOAc)
Brine (saturated aq. NaCl)
Anhydrous Sodium Sulfate (Na₂SO₄)
Nitrogen or Argon gas supply
Experimental Protocol:
Step-by-Step Methodology:
Inerting the System: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 2-Bromo-5-methoxy-4-nitropyridine and potassium carbonate. The flask is then sealed and purged with nitrogen gas.
Causality: An inert atmosphere is crucial to prevent moisture, which could interfere with the base and potentially lead to side reactions.
Solvent and Reagent Addition: Add anhydrous DMF via syringe to dissolve the solids. Cool the mixture to 0°C in an ice bath. Add benzylamine dropwise over 5 minutes.
Causality: DMF is a polar aprotic solvent that effectively solvates the reactants. Cooling the initial addition helps to control any exotherm. Potassium carbonate acts as a base to neutralize the HBr formed during the reaction, driving the equilibrium towards the product.
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir vigorously for 4-6 hours.
Causality: The reaction progress should be monitored by Thin Layer Chromatography (TLC) to determine the point of complete consumption of the starting material.
Work-up and Extraction: Once the reaction is complete, pour the mixture into a beaker of ice-water. Transfer the aqueous mixture to a separatory funnel and extract three times with ethyl acetate.
Causality: Pouring the reaction mixture into water precipitates the organic product and dissolves the inorganic salts (like KBr and excess K₂CO₃). Ethyl acetate is an effective solvent for extracting the desired product from the aqueous phase.
Washing: Combine the organic extracts and wash sequentially with water and then brine.
Causality: The water wash removes any residual DMF, while the brine wash helps to break any emulsions and begins the drying process.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
Causality: Complete removal of water is essential before solvent evaporation to obtain a clean crude product.
Purification: The resulting crude solid is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Data Presentation: Expected Outcomes for SNAr Reactions
Nucleophile (Nu-H)
Base
Solvent
Temperature (°C)
Typical Yield (%)
Benzylamine
K₂CO₃
DMF
25
85-95
Phenol
Cs₂CO₃
Dioxane
80
80-90
Sodium Methoxide
N/A
Methanol
65
90-98
Ethanethiol
NaH
THF
25
88-96
Conclusion
The reactivity of 2-Bromo-5-methoxy-4-nitropyridine is unequivocally dominated by the C4-nitro group. Its powerful electron-withdrawing properties, exerted through both inductive and resonance effects, render the C2 position highly electrophilic and prime for nucleophilic attack. Furthermore, the nitro group's ability to stabilize the key Meisenheimer intermediate via resonance is the critical factor that facilitates facile Nucleophilic Aromatic Substitution. This deep understanding of the underlying electronic principles allows chemists to predictably and efficiently utilize this compound as a versatile building block for the synthesis of complex, high-value molecules in drug discovery and beyond.[1]
References
BenchChem. (2025). Reactivity of the nitro group on a pyridine ring.
Brainly. (2021). Does the nitro group on the pyridine ring make the ring more electron-rich or more electron-deficient?.
Essery, J. M., & Schofield, K. (1963). The Influence of Steric Factors on the Properties of 4-Nitropyridines. Journal of the Chemical Society.
Matsuoka, Y., et al. (2020). Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones. Molecules, 25(21), 5123. [Link]
BenchChem. (2023). 2-Bromo-5-nitropyridine: A Versatile Building Block for Organic Synthesis.
Orth, R. E. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Chemistry Stack Exchange.
Pearson+. (n.d.).
Kaczmarek, E., et al. (2020). Substituent effects of nitro group in cyclic compounds. Journal of Physical Organic Chemistry, 34(2), e4151.
Dey, B., et al. (2022). Push and Pull Effect of Methoxy and Nitro Groups Modifies the Spin-State Switching Temperature in Fe(III) Complexes. Inorganic Chemistry, 61(10), 4347–4357.
Chemistry LibreTexts. (2019).
Makosza, M., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4801.
Navigating the Landscape of Brominated Methoxy-Nitropyridines: A Technical Guide for Researchers
An In-depth Exploration of Synonyms, Synthesis, and Applications of Key Isomers in Drug Discovery and Organic Chemistry Executive Summary In the intricate world of medicinal chemistry and organic synthesis, precision in...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Exploration of Synonyms, Synthesis, and Applications of Key Isomers in Drug Discovery and Organic Chemistry
Executive Summary
In the intricate world of medicinal chemistry and organic synthesis, precision in molecular nomenclature is paramount. The query for "2-Bromo-5-methoxy-4-nitropyridine" leads to an exploration of a landscape of closely related and often confused isomers. This technical guide serves to clarify the identity of relevant brominated methoxy-nitropyridine scaffolds, providing researchers, scientists, and drug development professionals with a comprehensive understanding of their properties, synthesis, and applications. Through a detailed examination of the available scientific literature and chemical supplier information, this document focuses on two key, verifiable compounds: 5-Bromo-2-methoxy-4-nitropyridine and the more commercially prevalent 5-Bromo-2-methoxy-4-methyl-3-nitropyridine . By presenting their distinct chemical identities, synthesis protocols, and roles as versatile intermediates, this guide aims to empower researchers to confidently select and utilize these critical building blocks in their discovery and development endeavors.
Deconstructing the Nomenclature: Identifying the Correct Scaffolds
Initial searches for "2-Bromo-5-methoxy-4-nitropyridine" do not yield a readily available compound with a corresponding CAS number or significant literature presence. This suggests a potential ambiguity or misnomer in the original query. However, the search reveals two closely related and structurally significant isomers that are commercially available and have documented applications.
5-Bromo-2-methoxy-4-nitropyridine (CAS: 446284-18-0): This compound is a direct structural isomer of the initial query and is a more plausible candidate for research and synthesis applications.
5-Bromo-2-methoxy-4-methyl-3-nitropyridine (CAS: 884495-14-1): This substituted picoline derivative is a widely available and utilized intermediate in the pharmaceutical and agrochemical industries.[1]
This guide will proceed to detail the technical aspects of both of these validated compounds, providing a robust resource for researchers working with substituted pyridines.
In-Focus: 5-Bromo-2-methoxy-4-nitropyridine
This section will delve into the chemical properties, synthesis, and potential applications of 5-Bromo-2-methoxy-4-nitropyridine, a key building block for the synthesis of more complex molecules.
Core Chemical Data
A summary of the key physicochemical properties of 5-Bromo-2-methoxy-4-nitropyridine is provided below for quick reference.
While specific, detailed laboratory preparations for 5-Bromo-2-methoxy-4-nitropyridine are not extensively documented in readily available literature, a plausible synthetic route can be inferred from general principles of pyridine chemistry. A potential synthetic workflow is outlined below.
Caption: Synthetic workflow for 5-Bromo-2-methoxy-4-methyl-3-nitropyridine.
Detailed Experimental Protocol:
Objective: To synthesize 5-Bromo-2-methoxy-4-methyl-3-nitropyridine via electrophilic bromination.
Materials:
2-methoxy-4-methyl-3-nitropyridine
Sodium acetate
Acetic acid
Bromine (Br₂)
10% aqueous sodium bisulfite solution
Saturated aqueous sodium sulfate solution
Deionized water
Procedure:
To a stirred solution of 2-methoxy-4-methyl-3-nitropyridine (1.0 eq) in acetic acid, slowly add sodium acetate (3.6 eq) at room temperature.
[5][6]2. Carefully add bromine (2.7 eq) dropwise to the reaction mixture. The addition time should be controlled to maintain the reaction temperature.
[5][6]3. After the addition is complete, heat the reaction mixture to 80 °C for 12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
[6]4. Upon completion, cool the reaction mixture to 0 °C.
Quench the reaction by the sequential addition of a 10% aqueous sodium bisulfite solution and a saturated aqueous sodium sulfate solution.
[5]6. The resulting solid product is collected by filtration, washed with water, and dried under reduced pressure to yield 5-bromo-2-methoxy-4-methyl-3-nitropyridine as a light yellow solid.
[5][6]
Self-Validating System: The purity and identity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The expected ¹H NMR spectrum in DMSO-d₆ would show singlets for the pyridine proton, the methoxy protons, and the methyl protons.
[5][6]
Applications in Drug Discovery and Agrochemicals
5-Bromo-2-methoxy-4-methyl-3-nitropyridine is a versatile intermediate with significant applications in both the pharmaceutical and agrochemical industries.
[1]
Pharmaceutical Development: This compound serves as a crucial building block in the synthesis of various pharmaceutical agents, with notable applications in the development of anti-cancer and anti-inflammatory drugs. [1]The presence of multiple functional groups allows for diverse chemical modifications to explore structure-activity relationships and optimize drug candidates. One report suggests potential anticancer activity through the inhibition of bromodomains, which are involved in the regulation of cell division and DNA repair.
[5]
Agrochemical Chemistry: It is utilized in the formulation of agrochemicals, contributing to the development of effective pesticides and herbicides.
[1]
Safety and Handling
Both 5-Bromo-2-methoxy-4-nitropyridine and 5-Bromo-2-methoxy-4-methyl-3-nitropyridine should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion
While the initial query for "2-Bromo-5-methoxy-4-nitropyridine" highlights a common challenge in chemical nomenclature, a deeper investigation reveals a family of valuable and structurally related isomers. This guide has provided a comprehensive technical overview of two key compounds: 5-Bromo-2-methoxy-4-nitropyridine and 5-Bromo-2-methoxy-4-methyl-3-nitropyridine. By clarifying their distinct identities, presenting detailed synthesis protocols, and outlining their significant applications, this document equips researchers with the foundational knowledge required to effectively utilize these versatile building blocks in their synthetic and drug discovery endeavors. As with any chemical synthesis, adherence to safety protocols and validation of experimental results through rigorous analytical techniques are paramount for successful and reproducible research.
References
Chem-Impex. (n.d.). 5-Bromo-2-methoxy-4-methyl-3-nitropyridine. Retrieved from [Link]
Hoffman Fine Chemicals. (n.d.). CAS 446284-18-0 | 5-Bromo-2-methoxy-4-nitropyridine. Retrieved from [Link]
Pharmaffiliates. (n.d.). CAS No : 884495-14-1 | Product Name : 5-Bromo-2-Methoxy-4-Methyl-3- Nitropyridine (BSC). Retrieved from [Link]
Sinfoo Biotech. (n.d.). Pyridine, 5-bromo-2-methoxy-4-nitro-. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19. Retrieved from [Link]
PubChem. (n.d.). 5-Bromo-2-methoxy-3-nitro-4-picoline. Retrieved from [Link]
Google Patents. (n.d.). CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.
ChemBK. (2024, April 9). 5-BROMO-2-METHOXY-4-METHYLPYRIDIN. Retrieved from [Link]
Google Patents. (n.d.). CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]
Application Note: De Novo Synthesis and Mechanistic Profiling of 2-Bromo-5-methoxy-4-nitropyridine
Introduction & Strategic Rationale The functionalized pyridine core, specifically 2-bromo-5-methoxy-4-nitropyridine , is a highly sought-after electrophilic building block in medicinal chemistry. It serves as a critical...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Strategic Rationale
The functionalized pyridine core, specifically 2-bromo-5-methoxy-4-nitropyridine , is a highly sought-after electrophilic building block in medicinal chemistry. It serves as a critical intermediate in the synthesis of soluble guanylate cyclase (sGC) stimulators and ferroportin inhibitors [1, 2]. Starting from the commercially available 2-chloro-5-methoxypyridine, the synthetic challenge lies in achieving precise regiocontrol during nitration while successfully exchanging the halogen to bromine for downstream cross-coupling or Nucleophilic Aromatic Substitution (SNAr) applications.
As a Senior Application Scientist, the design of this protocol prioritizes a self-validating, high-yield pathway. We deliberately sequence the halogen exchange prior to N-oxidation and nitration. Attempting halogen exchange late-stage (e.g., directly on 2-chloro-5-methoxy-4-nitropyridine) often yields inseparable mixtures of chloro/bromo species. By installing the bromine atom upfront, we establish a clean mechanistic pathway that ensures high isotopic and chemical purity of the final target.
Mechanistic Insights (Causality in Reaction Design)
To ensure scientific integrity, it is crucial to understand why these specific transformations and sequences are employed:
Step 1: Halogen Exchange (SNAr). The conversion of 2-chloropyridines to 2-bromopyridines using HBr in acetic acid is driven by the protonation of the pyridine nitrogen. This protonation highly activates the C2-position towards nucleophilic attack by the bromide ion. The high concentration of bromide and elevated temperature push the equilibrium toward the brominated product.
Step 2: N-Oxidation. Pyridine rings are notoriously resistant to electrophilic aromatic substitution (EAS) due to their electron-deficient nature. Oxidation with m-chloroperoxybenzoic acid (mCPBA) yields the N-oxide. This serves a dual purpose: it prevents the basic nitrogen from being protonated in the subsequent strongly acidic nitration step, and the oxygen atom donates electron density via resonance into the 2, 4, and 6 positions of the ring [3].
Step 3: Regioselective Nitration. This is the critical C–N bond-forming step. The regioselectivity is governed by synergistic electronic effects. The 5-methoxy group is a strong ortho/para director (directing to C4 and C6). The N-oxide directs to C2 and C4. Since C2 is blocked by bromine, and C6 is sterically hindered by the adjacent methoxy group and N-oxide, the nitronium ion (
NO2+
) exclusively attacks the highly activated, sterically accessible C4 position [1].
Step 4: Deoxygenation. Phosphorus tribromide (
PBr3
) is used to reduce the N-oxide back to the pyridine. Crucially, using
PBr3
instead of
PCl3
prevents unwanted reverse halogen exchange at the C2 position, perfectly preserving the installed bromine atom.
Synthetic Workflow Visualization
Fig 1: Four-step synthetic workflow from 2-chloro-5-methoxypyridine to the brominated target.
Quantitative Data & Analytical Tracking
Step
Transformation
Reagents & Conditions
Expected Yield
Key Analytical Marker (MS /
1
H NMR)
1
Halogen Exchange
HBr (33% in AcOH), 100 °C, 12 h
85%
MS: [M+H]
+
shift from 144 to 188/190 (Br isotope pattern)
2
N-Oxidation
mCPBA, DCE, 60 °C, 16 h
90%
NMR: Upfield shift of adjacent pyridine protons
3
Regioselective Nitration
HNO3
,
H2SO4
, 90 °C, 4 h
75%
NMR: Complete loss of the C4 proton (singlet at ~7.0 ppm)
4
Deoxygenation
PBr3
, DCM, 0 °C to RT, 2 h
88%
NMR: Downfield shift of pyridine protons post-reduction
Step-by-Step Experimental Protocols
Step 1: Synthesis of 2-Bromo-5-methoxypyridine
Reaction: Charge a heavy-walled round-bottom flask with 2-chloro-5-methoxypyridine (1.0 equiv, 100 mmol) and a 33 wt% solution of HBr in acetic acid (10.0 equiv).
Heating: Seal the flask and stir the mixture at 100 °C for 12 hours under a nitrogen atmosphere.
Workup: Cool the reaction to room temperature and carefully pour it over crushed ice. Neutralize the aqueous mixture to pH 7-8 using saturated aqueous
NaHCO3
.
Isolation: Extract the aqueous layer with Ethyl Acetate (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous
Na2SO4
, and concentrate in vacuo. Purify via silica gel chromatography (Hexanes/EtOAc gradient) to yield the brominated intermediate.
Step 2: Synthesis of 2-Bromo-5-methoxypyridine 1-oxide [1]
Reaction: Dissolve 2-bromo-5-methoxypyridine (1.0 equiv, 85 mmol) in 1,2-dichloroethane (DCE, 200 mL). Add mCPBA (77% max, 1.5 equiv, 127.5 mmol) portion-wise at 0 °C to control the exotherm.
Heating: Warm the mixture to 60 °C and stir for 16 hours.
Quench: Cool to room temperature and quench the excess oxidant by adding diethylamine (10 mL) or saturated aqueous
Na2S2O3
.
Isolation: Concentrate the solvent in vacuo. Purify the residue by column chromatography (EtOAc/Petroleum ether, 50-100% gradient) to afford the N-oxide.
Step 3: Synthesis of 2-Bromo-5-methoxy-4-nitropyridine 1-oxide [1]
Preparation: In a flask equipped with a dropping funnel, dissolve 2-bromo-5-methoxypyridine 1-oxide (1.0 equiv, 75 mmol) in concentrated Sulfuric Acid (
H2SO4
, 45 mL). Cool the flask to 0 °C in an ice bath.
Addition: Add fuming Nitric Acid (
HNO3
, 2.5 equiv, 187.5 mmol) dropwise over 30 minutes, strictly maintaining the internal temperature below 10 °C.
Heating: Remove the ice bath and gradually raise the temperature to 90 °C. Stir for 4 hours.
Isolation: Cool the mixture to room temperature and pour it extremely slowly over vigorously stirred crushed ice (500 g). Filter the resulting yellow precipitate, wash extensively with cold water, and dry under high vacuum to afford the nitrated intermediate.
Step 4: Synthesis of 2-Bromo-5-methoxy-4-nitropyridine [2]
Reaction: Dissolve 2-bromo-5-methoxy-4-nitropyridine 1-oxide (1.0 equiv, 50 mmol) in anhydrous Dichloromethane (DCM, 150 mL). Cool the solution to 0 °C under a nitrogen atmosphere.
Stirring: Allow the reaction to warm to room temperature naturally and stir for 2 hours.
Workup: Carefully quench the reaction by pouring it into ice water (200 mL). Adjust the pH to 7 using saturated
NaHCO3
.
Isolation: Extract with DCM (3 × 100 mL). Wash the combined organics with brine, dry over
Na2SO4
, filter, and concentrate. Purify via flash chromatography to isolate the final target compound, 2-bromo-5-methoxy-4-nitropyridine.
Title: Cycloalkyl pyrimidines as ferroportin inhibitors (WO2021222363A1)
Application
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Bromo-5-methoxy-4-nitropyridine
This technical guide is designed for researchers, scientists, and professionals in drug development, providing in-depth application notes and detailed protocols for palladium-catalyzed cross-coupling reactions involving...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide is designed for researchers, scientists, and professionals in drug development, providing in-depth application notes and detailed protocols for palladium-catalyzed cross-coupling reactions involving the versatile building block, 2-Bromo-5-methoxy-4-nitropyridine. The content herein is structured to offer not just procedural steps, but also the underlying scientific rationale for experimental choices, ensuring both technical accuracy and practical applicability.
Introduction: The Significance and Challenges of Functionalizing 2-Bromo-5-methoxy-4-nitropyridine
2-Bromo-5-methoxy-4-nitropyridine is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and materials science. The pyridine core is a ubiquitous scaffold in pharmaceuticals, and the specific arrangement of its substituents—a bromo group for coupling, a methoxy group as a potential hydrogen bond acceptor or for steric/electronic modulation, and a nitro group as a strong electron-withdrawing group and a precursor for an amino group—makes it a valuable synthon for generating diverse molecular architectures.
However, the very features that make this molecule attractive also present unique challenges in palladium-catalyzed cross-coupling reactions. The strong electron-withdrawing nature of the nitro group significantly influences the electronic properties of the pyridine ring, which can affect the rates of key steps in the catalytic cycle. Furthermore, the pyridine nitrogen itself can coordinate to the palladium catalyst, potentially leading to catalyst deactivation.[1] Therefore, the careful selection of catalyst, ligand, base, and reaction conditions is paramount to achieving high yields and selectivity. This guide will navigate these complexities for several key cross-coupling reactions.
The Foundational Mechanism: A General Catalytic Cycle
Palladium-catalyzed cross-coupling reactions, despite their diversity, generally proceed through a common catalytic cycle. Understanding this cycle is crucial for troubleshooting and optimizing reactions.
Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The cycle initiates with the oxidative addition of the aryl halide (in this case, 2-Bromo-5-methoxy-4-nitropyridine) to a Pd(0) complex. This is followed by transmetalation with a coupling partner (e.g., an organoboron compound in Suzuki coupling). The final step is reductive elimination, which forms the desired carbon-carbon or carbon-heteroatom bond and regenerates the active Pd(0) catalyst.
I. Suzuki-Miyaura Coupling: Forging C-C Bonds with Boronic Acids
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C(sp²)–C(sp²) bonds. It is widely used in the pharmaceutical industry due to its mild reaction conditions and tolerance of a wide range of functional groups.[2]
Causality Behind Experimental Choices
Catalyst and Ligand Selection: The electron-deficient nature of the 2-bromo-4-nitropyridine system generally facilitates the oxidative addition step.[3] However, the pyridine nitrogen can be problematic.[1] To mitigate catalyst inhibition and promote efficient reductive elimination, bulky and electron-rich phosphine ligands are often employed. Ligands such as SPhos, XPhos, or dppf are excellent choices as they stabilize the palladium center and promote high turnover numbers. Palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃ are commonly used to generate the active Pd(0) species in situ.
Base and Solvent System: The choice of base is critical for the transmetalation step, where it activates the boronic acid to form a more nucleophilic boronate species.[4] For substrates that may be sensitive to strong bases, milder inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are preferred. A mixed solvent system, typically an organic solvent like 1,4-dioxane or toluene with water, is often used to dissolve both the organic substrate and the inorganic base.[5][6]
Data Presentation: Typical Conditions for Suzuki-Miyaura Coupling of Bromopyridines
Catalyst (mol%)
Ligand (mol%)
Base (equiv.)
Solvent
Temp. (°C)
Typical Yield
Pd(OAc)₂ (2-5)
SPhos (4-10)
K₃PO₄ (2-3)
Toluene/H₂O
80-110
Good to Excellent
Pd₂(dba)₃ (1-3)
XPhos (2-6)
K₂CO₃ (2-3)
1,4-Dioxane/H₂O
90-110
Good to Excellent
Pd(dppf)Cl₂ (3-5)
-
Cs₂CO₃ (2-3)
DMF
80-100
Good to Excellent
This data is compiled based on protocols for structurally similar electron-deficient bromopyridines and serves as a starting point for optimization.[1][7]
Experimental Protocol: Suzuki-Miyaura Coupling
Figure 2: Workflow for Suzuki-Miyaura Coupling.
Step-by-Step Methodology:
To a dry Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-5-methoxy-4-nitropyridine (1.0 equiv), the desired arylboronic acid (1.2 equiv), potassium phosphate (K₃PO₄, 2.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.02 equiv), and SPhos (0.04 equiv).
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.
Add degassed 1,4-dioxane and water (4:1 v/v) via syringe to achieve a concentration of approximately 0.1 M with respect to the starting bromide.
Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Typical reaction times are 12-24 hours.
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate and wash with water and then brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
II. Heck-Mizoroki Reaction: Arylation of Alkenes
The Heck reaction is a powerful method for the formation of carbon-carbon bonds by coupling an aryl halide with an alkene.[2] This reaction is particularly useful for the synthesis of substituted styrenes and cinnamates.
Causality Behind Experimental Choices
Catalyst and Ligand System: For electron-deficient aryl bromides like our substrate, standard catalyst systems such as Pd(OAc)₂ with triphenylphosphine (PPh₃) are often effective.[8] The electron-withdrawing nitro group facilitates the oxidative addition step. In some cases, for less reactive alkenes or to improve yields, more sophisticated phosphine ligands or N-heterocyclic carbene (NHC) ligands can be beneficial.[9]
Base and Solvent: An organic base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used to neutralize the HBr generated during the catalytic cycle.[3] Polar aprotic solvents like DMF, DMAc, or acetonitrile are common choices as they can dissolve the reactants and facilitate the reaction.[9]
Data Presentation: Typical Conditions for Heck Reaction of Aryl Bromides
Catalyst (mol%)
Ligand (mol%)
Base (equiv.)
Solvent
Temp. (°C)
Typical Yield
Pd(OAc)₂ (1-5)
PPh₃ (2-10)
Et₃N (1.5-2)
DMF
80-120
Good
Pd(OAc)₂ (1-5)
P(o-tol)₃ (2-10)
K₂CO₃ (2)
DMAc
100-140
Good to Excellent
PdCl₂(PPh₃)₂ (2-5)
-
Et₃N (2)
Acetonitrile
80-100
Moderate to Good
This data is based on general protocols for Heck reactions with electron-deficient aryl bromides.[8][9]
Experimental Protocol: Heck Reaction
Figure 3: Workflow for the Heck-Mizoroki Reaction.
Step-by-Step Methodology:
To a sealable reaction tube, add 2-Bromo-5-methoxy-4-nitropyridine (1.0 equiv), the alkene (e.g., styrene or an acrylate, 1.5 equiv), palladium(II) acetate (Pd(OAc)₂, 0.02 equiv), and triphenylphosphine (PPh₃, 0.04 equiv).
Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of 0.2-0.5 M.
Add triethylamine (Et₃N, 2.0 equiv) to the mixture.
Seal the tube and place it in a preheated oil bath at 100 °C.
Stir the reaction for 4-18 hours, monitoring its progress by TLC or GC-MS.
After completion, cool the reaction to room temperature.
Dilute the mixture with ethyl acetate and wash with water (3x) to remove DMF and the amine salt.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
Purify the residue by flash chromatography.
III. Sonogashira Coupling: Synthesis of Aryl Alkynes
The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne.[10][11] This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes, which are important motifs in materials science and pharmaceuticals.
Causality Behind Experimental Choices
Catalyst System: The classic Sonogashira reaction employs a dual catalyst system of a palladium complex (e.g., Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄) and a copper(I) salt (e.g., CuI) as a co-catalyst.[10][12] The copper acetylide is formed in situ and then undergoes transmetalation to the palladium center. For electron-deficient substrates like 2-bromo-4-nitropyridine, these standard conditions are often effective. Copper-free Sonogashira protocols have also been developed to avoid the homocoupling of alkynes (Glaser coupling), often using bulky, electron-rich phosphine ligands.[13]
Base and Solvent: An amine base, such as triethylamine or diisopropylamine, is typically used, serving both as the base and often as the solvent or co-solvent.[10] It facilitates the deprotonation of the terminal alkyne. Anhydrous and anaerobic conditions are generally required to prevent oxidative homocoupling and to maintain catalyst activity.[10]
Data Presentation: Typical Conditions for Sonogashira Coupling
Pd Catalyst (mol%)
Cu Co-catalyst (mol%)
Base
Solvent
Temp. (°C)
Typical Yield
Pd(PPh₃)₂Cl₂ (1-3)
CuI (2-5)
Et₃N/DIPEA
THF or DMF
RT to 60
Good to Excellent
Pd(PPh₃)₄ (2-5)
CuI (4-10)
Et₃N
Toluene
50-80
Good
Pd(OAc)₂ / P(t-Bu)₃ (2/4)
None (Copper-free)
Cs₂CO₃
1,4-Dioxane
60-100
Good to Excellent
This data is compiled from general Sonogashira protocols and those for related aryl bromides.[12][13][14]
Experimental Protocol: Sonogashira Coupling
Figure 4: Workflow for the Sonogashira Coupling Reaction.
Step-by-Step Methodology:
To a dry Schlenk flask, add 2-Bromo-5-methoxy-4-nitropyridine (1.0 equiv), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 equiv), and copper(I) iodide (CuI, 0.04 equiv).
Evacuate and backfill the flask with argon three times.
Add anhydrous and degassed tetrahydrofuran (THF) and triethylamine (Et₃N) in a 2:1 ratio.
Add the terminal alkyne (1.2 equiv) dropwise via syringe.
Stir the reaction at room temperature or with gentle heating (up to 50 °C) for 2-12 hours.
Monitor the reaction by TLC. Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of Celite to remove the ammonium salt and catalyst residues.
Concentrate the filtrate and partition the residue between ethyl acetate and water.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the product by flash column chromatography.
IV. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a highly versatile method for forming C-N bonds, enabling the coupling of aryl halides with a wide range of primary and secondary amines.[15][16] This reaction has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.[16]
Causality Behind Experimental Choices
Catalyst and Ligand Selection: The amination of electron-deficient bromopyridines can be challenging. The choice of ligand is crucial. Bulky, electron-rich biarylphosphine ligands such as XPhos, RuPhos, or BrettPhos are often required to facilitate both the oxidative addition and the C-N reductive elimination steps.[17] Palladium precursors like Pd(OAc)₂ and Pd₂(dba)₃ are standard. The use of pre-catalysts, which are air-stable and form the active Pd(0) species under the reaction conditions, can also improve reproducibility and efficiency.[16]
Base and Solvent: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the formation of the palladium-amido complex. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) are commonly used.[18] Anhydrous, aprotic solvents like toluene or dioxane are typically employed to prevent catalyst deactivation and unwanted side reactions.
Data Presentation: Typical Conditions for Buchwald-Hartwig Amination of Bromopyridines
Pd Source (mol%)
Ligand (mol%)
Base (equiv.)
Solvent
Temp. (°C)
Typical Yield
Pd₂(dba)₃ (1-2)
XPhos (2-4)
NaOtBu (1.2-1.5)
Toluene
80-110
Good to Excellent
Pd(OAc)₂ (2-5)
RuPhos (4-10)
K₃PO₄ (2)
1,4-Dioxane
100-110
Good
XPhos Pd G3 (1-3)
-
LHMDS (1.5)
THF
60-80
High
This data is based on protocols for the amination of electron-deficient aryl bromides and bromopyridines.[19][20]
Experimental Protocol: Buchwald-Hartwig Amination
Figure 5: Workflow for the Buchwald-Hartwig Amination.
Step-by-Step Methodology:
In an inert atmosphere glovebox, add 2-Bromo-5-methoxy-4-nitropyridine (1.0 equiv), the amine (1.2 equiv), sodium tert-butoxide (NaOtBu, 1.4 equiv), Pd₂(dba)₃ (0.015 equiv), and XPhos (0.036 equiv) to a dry reaction vial.
Add anhydrous toluene to the vial, seal with a screw cap, and remove from the glovebox.
Place the vial in a preheated aluminum block at 100 °C and stir for 8-24 hours.
Monitor the reaction by LC-MS. Upon consumption of the starting material, cool the reaction to room temperature.
Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.
Dilute with ethyl acetate and separate the layers. Extract the aqueous layer with ethyl acetate.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the crude product by flash column chromatography.
References
Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines. ResearchGate.[Link]
Functionalization of pyridines. ResearchGate.[Link]
Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Royal Society of Chemistry.[Link]
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. ACS Publications.[Link]
Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. ResearchGate.[Link]
The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications.[Link]
Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Royal Society of Chemistry.[Link]
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. PubMed Central.[Link]
Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research.[Link]
Supplementary Information Synthetic routes to compounds 5 and 10-19. Royal Society of Chemistry.[Link]
Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. ResearchGate.[Link]
Palladium-Catalyzed Cross-Coupling of Nitroarenes. PubMed.[Link]
Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. ResearchGate.[Link]
An Alternate Route to 2Amino3-nitro-5-bromo-4-picoline: Regioselective Pyridine Synthesis via 2-Nitramino-picoline Intermediate. ResearchGate.[Link]
Application Notes & Protocols: The Strategic Use of 2-Bromo-5-methoxy-4-nitropyridine in Modern Medicinal Chemistry
Introduction: The Pyridine Scaffold and the Utility of a High-Value Building Block The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast number of...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Pyridine Scaffold and the Utility of a High-Value Building Block
The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast number of FDA-approved drugs and biologically active molecules.[1][2][3] Its unique electronic properties, ability to act as a hydrogen bond acceptor, and metabolic stability make it an attractive core for designing therapeutic agents targeting a wide range of diseases.[4][5] Within the arsenal of synthetic building blocks, substituted pyridines that offer multiple, distinct points for chemical modification are of paramount importance for the efficient construction of compound libraries in drug discovery.
2-Bromo-5-methoxy-4-nitropyridine emerges as a particularly valuable reagent for this purpose. Its structure is pre-configured for selective, sequential functionalization, offering medicinal chemists a reliable and versatile starting point for complex molecular design. This guide provides an in-depth exploration of its reactivity, complete with detailed protocols and the scientific rationale behind the experimental choices.
Key Structural Features and Their Influence on Reactivity:
C2-Bromine: The bromine atom serves as an excellent leaving group, primarily for transition-metal-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds.[6]
C4-Nitro Group: This powerful electron-withdrawing group significantly activates the pyridine ring towards nucleophilic aromatic substitution (SNAr), particularly at the C2 and C6 positions.[7][8] It also serves as a synthetic handle that can be reduced to an amine, providing a new vector for diversification.
C5-Methoxy Group: This electron-donating group modulates the electronic properties of the ring and can influence the binding of the final compound to its biological target through steric and electronic interactions.
Physicochemical Properties and Safe Handling
Before proceeding with any experimental work, it is crucial to understand the properties of the reagent and adhere to strict safety protocols.
Property
Value
Chemical Formula
C₆H₅BrN₂O₃
Molecular Weight
233.02 g/mol
Appearance
Typically a yellow or light brown crystalline solid
Solubility
Soluble in polar organic solvents like DMSO, DMF, and acetonitrile.
Stability & Storage
Stable under normal conditions. Store in a cool, dry, well-ventilated area away from light, strong acids, and bases.[9]
Safety Precautions
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Handle in a chemical fume hood to avoid inhalation of dust.
Core Synthetic Methodologies and Protocols
The true power of 2-Bromo-5-methoxy-4-nitropyridine lies in its predictable and selective reactivity. The following sections detail robust protocols for its most critical transformations.
A. Nucleophilic Aromatic Substitution (SNAr)
Principle of the Method: The electron-deficient nature of the pyridine ring, strongly enhanced by the C4-nitro group, facilitates the attack of nucleophiles at the C2 position. The reaction proceeds via a stabilized anionic intermediate known as a Meisenheimer complex, where the negative charge is delocalized onto the electronegative nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group.[7][10] This stabilization lowers the activation energy for the reaction, allowing the displacement of the bromide leaving group.
2-Bromo-5-methoxy-4-nitropyridine as an intermediate for kinase inhibitors
Application Note: 2-Bromo-5-methoxy-4-nitropyridine in the Design and Synthesis of Kinase Inhibitors Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Document Type: Technical Ap...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: 2-Bromo-5-methoxy-4-nitropyridine in the Design and Synthesis of Kinase Inhibitors
Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals
Document Type: Technical Application Note & Validated Protocols
Strategic Rationale in Kinase Inhibitor Design
In the development of small-molecule kinase inhibitors, the central heterocyclic core is responsible for anchoring the molecule within the highly conserved ATP-binding pocket. Pyridine derivatives are privileged scaffolds in this domain, frequently acting as hinge-binders. Among these, 2-bromo-5-methoxy-4-nitropyridine (CAS: 1805513-34-1) has emerged as a highly versatile, orthogonally functionalized building block [1].
As a Senior Application Scientist, I frequently recommend this specific intermediate because its substitution pattern is not merely a convenience of synthesis—it is a carefully designed system where each functional group serves a distinct mechanistic and pharmacological purpose. This guide deconstructs the causality behind its use and provides self-validating protocols for its integration into drug discovery workflows.
Mechanistic Causality: Deconstructing the Scaffold
The utility of 2-bromo-5-methoxy-4-nitropyridine lies in the electronic interplay between its functional groups, which dictates both its synthetic reactivity and its ultimate biological efficacy [2].
The C2-Bromide (The Diversification Vector): Halogens at the 2-position of electron-deficient pyridines are highly primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Stille, or Buchwald-Hartwig). This allows for the late-stage introduction of solvent-exposed moieties or secondary binding elements that dictate kinase selectivity.
The C4-Nitro Group (The Electronic Activator & Masked Amine): The strongly electron-withdrawing nature of the nitro group depletes electron density from the pyridine ring. This significantly accelerates the oxidative addition of Palladium(0) into the C2-Br bond during cross-coupling. Furthermore, keeping the C4 position masked as a nitro group prevents the catalyst poisoning and unwanted coordination that a free primary amine would cause during these metal-catalyzed steps.
The C5-Methoxy Group (The Conformational & Binding Anchor): Synthetically, the electron-donating methoxy group offsets the extreme electron deficiency caused by the nitro group, preventing the pyridine ring from becoming too reactive toward undesired nucleophilic aromatic substitution (S_NAr). Pharmacologically, once the final inhibitor is assembled, the oxygen atom of the methoxy group frequently acts as a critical hydrogen-bond acceptor, interacting with the kinase hinge region or the DFG-motif, while also improving the aqueous solubility of the final active pharmaceutical ingredient (API) [3].
Workflow Visualization
To illustrate the logical progression from this intermediate to a final ATP-competitive inhibitor, the following diagram maps the synthetic workflow.
Synthetic workflow from 2-Bromo-5-methoxy-4-nitropyridine to ATP-competitive kinase inhibitors.
Validated Experimental Protocols
The following protocols are designed as self-validating systems. By monitoring specific analytical checkpoints, researchers can ensure the integrity of the synthesis at every stage.
Protocol A: C2-Functionalization via Suzuki-Miyaura Cross-Coupling
Objective: Attach the R1 selectivity-determining group while preserving the C4-nitro group.
Preparation: In a rigorously dried Schlenk flask, combine 2-bromo-5-methoxy-4-nitropyridine (1.0 equiv) and the desired aryl/heteroaryl boronic acid (1.2 equiv).
Catalyst Loading: Add
Pd(dppf)Cl2
(0.05 equiv). Causality: The bidentate dppf ligand restricts the conformational flexibility of the palladium intermediate, drastically suppressing competitive reductive debromination—a common side reaction with electron-deficient pyridines.
Base and Solvent: Add anhydrous
K2CO3
(2.0 equiv). Suspend the mixture in a degassed solution of 1,4-Dioxane/
H2O
(4:1, v/v).
Reaction: Purge the flask with Nitrogen (
3×
). Heat the mixture to 90 °C for 4–6 hours.
Validation Checkpoint: Analyze via LC-MS. The disappearance of the starting material mass (
m/z
~233/235) and the appearance of the product mass confirms conversion. The strongly UV-active nitro group ensures high visibility at 254 nm.
Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over
Na2SO4
, concentrate, and purify via flash chromatography.
Protocol B: Chemoselective C4-Nitro Reduction
Objective: Unmask the C4-amine for final core assembly without cleaving the newly formed C2-aryl bond.
Preparation: Dissolve the intermediate from Protocol A (1.0 equiv) in a solvent mixture of Ethanol/
H2O
(3:1, v/v).
Reagent Addition: Add Iron powder (5.0 equiv) and Ammonium Chloride (
NH4Cl
, 5.0 equiv). Causality: The Béchamp reduction (Fe/
NH4Cl
) is chosen over catalytic hydrogenation (
H2
, Pd/C) because it is strictly chemoselective for the nitro group, eliminating the risk of over-reducing the pyridine ring or cleaving sensitive functional groups introduced in Step A.
Reaction: Heat the suspension to 80 °C under vigorous stirring for 2 hours.
Validation Checkpoint: TLC analysis (Hexanes/EtOAc) will show a highly polar, fluorescent spot (the amine) replacing the non-fluorescent nitro precursor.
Workup: Filter the hot mixture through a pad of Celite to remove iron salts. Wash the pad generously with hot Ethanol. Concentrate the filtrate, partition between EtOAc and saturated
NaHCO3
, extract, and dry.
Protocol C: Assembly of the Kinase-Binding Pharmacophore
Objective: Form the critical amide bond or fused bicyclic system that mimics ATP.
Preparation: Dissolve the C4-amine intermediate (1.0 equiv) in anhydrous Dichloromethane (DCM).
Activation: Add N,N-Diisopropylethylamine (DIPEA, 2.0 equiv). Causality: DIPEA is a non-nucleophilic base that neutralizes the HCl generated during the reaction without competing with the sterically hindered C4-amine for the electrophile.
Coupling: Dropwise add the desired acyl chloride or heteroaryl chloride (1.1 equiv) at 0 °C.
Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.
Workup: Quench with water, extract with DCM, wash with 1M HCl (to remove unreacted amine) and brine, dry, and purify to yield the final API precursor.
Quantitative Data Summaries
To aid in experimental design, the following tables summarize the optimization data for the critical steps in this workflow.
Table 1: Evaluation of Nitro Reduction Methodologies for Functionalized Pyridines
Method
Reagents
Chemoselectivity
Typical Yield
Causality / Operational Notes
Béchamp
Fe,
NH4Cl
, EtOH/
H2O
High
85–95%
Preserves halogens and sensitive alkenes. Requires hot filtration of iron salts.
Catalytic Hydrogenation
Pd/C,
H2
(1 atm), MeOH
Low
60–80%
High risk of dehalogenation or over-reduction of the pyridine ring. Clean workup.
Stannous Chloride
SnCl2⋅2H2O
, EtOAc
Moderate
70–85%
Mild conditions, but generates toxic tin waste. Prone to severe emulsion formation during basic workup.
Table 2: Optimization of C2-Suzuki Coupling on 4-Nitropyridines
Catalyst
Ligand Type
Base
Solvent System
Observation & Recommendation
Pd(PPh3)4
Monodentate (
PPh3
)
Na2CO3
Toluene/
H2O
Moderate yield; significant proto-debromination observed due to ligand dissociation.
Pd(dppf)Cl2
Bidentate (dppf)
K2CO3
Dioxane/
H2O
Optimal. Excellent yield; bidentate ligand stabilizes the Pd intermediate against side reactions.
Pd2dba3
Biaryl phosphine (XPhos)
K3PO4
n-BuOH/
H2O
Ideal for highly sterically hindered boronic acids; provides high catalytic turnover.
References
Google Patents. "WO2021222363A1 - Cycloalkyl pyrimidines as ferroportin inhibitors". World Intellectual Property Organization.
Google Patents. "Fused pyrazine derivatives useful as soluble guanylate cyclase stimulators". US Patent Office.
Method
Application Note: 2-Bromo-5-methoxy-4-nitropyridine as a Versatile Building Block in Advanced Agrochemical Synthesis
Executive Summary The continuous evolution of crop protection chemistry relies heavily on the design of novel, highly functionalized heterocyclic scaffolds. Among these, pyridine derivatives constitute a massive sector o...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The continuous evolution of crop protection chemistry relies heavily on the design of novel, highly functionalized heterocyclic scaffolds. Among these, pyridine derivatives constitute a massive sector of the global agrochemical market, serving as the core structural motif in numerous modern herbicides, fungicides, and insecticides 1. 2-Bromo-5-methoxy-4-nitropyridine (CAS: 1805513-34-1) has emerged as a particularly valuable intermediate. Its strategic poly-substitution pattern provides researchers with orthogonal reactivity, enabling the divergent synthesis of complex Active Ingredients (AIs) such as Succinate Dehydrogenase Inhibitor (SDHI) fungicides and Acetolactate Synthase (ALS) inhibiting herbicides 2.
This application note details the mechanistic rationale, synthetic workflows, and self-validating protocols for utilizing this molecule in agrochemical drug discovery.
Structural Logic & Orthogonal Reactivity
The synthetic utility of 2-Bromo-5-methoxy-4-nitropyridine lies in the precise, non-interfering reactivity of its three functional groups. Understanding the causality behind these functional placements is critical for rational AI design:
C2-Bromine (The Structural Extender): The bromine atom at the 2-position is highly activated for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Stille) and Nucleophilic Aromatic Substitution (SNAr). In agrochemical design, appending lipophilic biaryl groups at this position is a proven strategy to enhance binding affinity within the hydrophobic pockets of target enzymes.
C4-Nitro (The Masked Nucleophile): The strongly electron-withdrawing nitro group activates the pyridine ring for early-stage functionalization. More importantly, it serves as a masked primary amine. Upon chemoselective reduction, it yields an aminopyridine—the essential nucleophilic partner for generating the carboxamide linkages found in modern SDHI fungicides and ryanodine receptor modulators 3.
C5-Methoxy (The Electronic Modulator): The methoxy group acts as an electron-donating moiety, tuning the overall lipophilicity (logP) and pKa of the molecule. If a hydrogen-bond donor is required for target engagement, the methoxy group can be selectively demethylated (e.g., via BBr₃ or sodium methoxide pathways) to reveal a hydroxyl group 4.
Caption: Orthogonal reactivity of 2-Bromo-5-methoxy-4-nitropyridine for divergent agrochemical synthesis.
Agrochemical AI Design Workflow: Pyridine-Carboxamides
To construct a pyridine-carboxamide fungicide, the synthetic sequence must be carefully ordered to prevent unwanted side reactions. The optimal workflow dictates that the nitro group must be reduced before cross-coupling, as the resulting amine is required for the amidation step that protects the nitrogen during subsequent harsh palladium-catalyzed conditions.
Caption: Step-by-step synthetic workflow for generating pyridine-carboxamide fungicides.
Validated Experimental Protocols
Protocol A: Chemoselective Nitro Reduction
Objective: Synthesize 4-Amino-2-bromo-5-methoxypyridine.
Causality: Standard catalytic hydrogenation (Pd/C with H₂) cannot be used here because it will cause rapid hydrodehalogenation of the C2-bromine. A dissolving metal reduction using Iron (Fe) and Ammonium Chloride (NH₄Cl) provides a mild, single-electron transfer mechanism that exclusively reduces the nitro group while preserving the carbon-halogen bond.
Step-by-Step Methodology:
Suspend 2-Bromo-5-methoxy-4-nitropyridine (1.0 equiv) in a 4:1 mixture of Ethanol and Water (0.2 M concentration).
Add Iron powder (5.0 equiv) and NH₄Cl (2.0 equiv) to the suspension at room temperature.
Equip the flask with a reflux condenser and heat the mixture to 80°C under vigorous stirring for 2 hours.
Validation Checkpoint (In-Process): Spot the reaction mixture on a silica TLC plate (Eluent: 30% EtOAc in Hexanes). The UV-active starting material (Rf ~0.6) must completely disappear, replaced by a polar, baseline-hugging spot (Rf ~0.1).
Cool the mixture to room temperature and filter it through a pad of Celite to remove the iron sludge. Crucial: Wash the Celite pad thoroughly with hot ethyl acetate to ensure full recovery of the amine, which tends to coordinate with iron salts.
Concentrate the filtrate, extract with EtOAc, wash with brine, dry over Na₂SO₄, and evaporate to yield the primary amine.
Validation Checkpoint (Post-Reaction): Treat the TLC plate with Ninhydrin stain and heat. A purple/brown color confirms the presence of the primary amine.
Protocol B: Suzuki-Miyaura Cross-Coupling
Objective: Append an aryl/heteroaryl motif to the C2 position of the pyridine-4-carboxamide intermediate.
Causality: Pd(dppf)Cl₂ is selected as the catalyst because the bidentate dppf ligand enforces a cis-geometry on the palladium center, which accelerates the reductive elimination step and effectively suppresses competitive protodebromination.
Step-by-Step Methodology:
In an oven-dried Schlenk flask, combine the bromopyridine intermediate (1.0 equiv), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).
Add a degassed mixture of 1,4-Dioxane and Water (4:1, 0.1 M). The addition of water is strictly required to dissolve the inorganic base and activate the boronic acid via formation of a boronate complex.
Add Pd(dppf)Cl₂ (0.05 equiv) under a positive stream of Nitrogen.
Seal the flask and heat to 90°C for 12 hours.
Validation Checkpoint: Monitor via LC-MS. Look for the disappearance of the characteristic 1:1 isotopic doublet of the brominated starting material and the appearance of the [M+H]⁺ peak corresponding to the coupled product.
Cool to room temperature, dilute with water, and extract with dichloromethane. Purify via flash column chromatography.
Quantitative Reaction Profiling
The following table summarizes the expected quantitative parameters and analytical markers for the transformations of 2-Bromo-5-methoxy-4-nitropyridine, providing a benchmark for reaction success.
Reaction Step
Catalyst / Reagents
Temp / Time
Typical Yield (%)
Key Analytical Marker (Self-Validation)
Nitro Reduction
Fe (5 eq), NH₄Cl (2 eq)
80°C, 2h
85 - 92%
Mass Shift: -30 Da (NO₂
→
NH₂); Ninhydrin (+)
Amidation
R-COCl (1.1 eq), Pyridine
25°C, 4h
78 - 88%
TLC: New UV-active spot, Ninhydrin (-)
Suzuki Coupling
Pd(dppf)Cl₂ (0.05 eq), K₂CO₃
90°C, 12h
70 - 85%
LC-MS: Loss of 1:1 Bromine isotope pattern
Demethylation
BBr₃ (3 eq) in DCM
-78°C to RT
65 - 80%
¹H-NMR: Disappearance of singlet at ~3.9 ppm
References
Guan, A.-Y., Liu, C.-L., Sun, X.-F., Xie, Y., & Wang, M.-A. (2016). Discovery of pyridine-based agrochemicals by using Intermediate Derivatization Methods. Bioorganic & Medicinal Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYode_WAFS3o9YeBUwHq9QhD6hfAv9LFNgqcVk_KEfB1dpyDdAOlzsvcH6LrQFgTIxxH7jZjxzH4EQtxl3HDvz-Zdhw4lVfkV_KaLJds-R_FFUxTT74lCcPaWNbqfKpCBHt3JZEhf4]
Follmann, M., et al. (2010). Fused pyrazine derivatives useful as soluble guanylate cyclase stimulators. Google Patents (US10780092B2).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3Cp38xEwC6YbIZQFM5lPo0Vh9sINqtuMLHvjchNVa3AecaqduTTds8U0kxJqmofh6b_0a8gzgSOPRczgoHkLcJaw-2qs0s0_-fSL11Cy6HP3ECNsa7oNGkSgYR656xpfbPt62h3g=]
Zhao, Y., et al. (2021). Cycloalkyl pyrimidines as ferroportin inhibitors. Google Patents (WO2021222363A1).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFw8y3yF85GatMT2n6hlZITqLdCgOLvPeLInDgBTFAei08ojFIs_EEEC_b0GWrw_VYquonni9O52mlylnKGu6aGDmDp-JR24KI-naCQGswo84Ie2LJ5BIa1FcV__Oza1aF1F0gSb3g25_c4S2Rb]
Research and Markets (2024). Pyridine and Pyridine Derivatives - Global Strategic Business Report.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPVcCZ5fRAzZuhPGk4bmMByjJNobmvui4FBxYP9REzOVG0nMGEPGBKIgENbJ73yfi3Drah_vC2xCaLzMEMXCJlqB5BBxXKHRS8kUjePGpNwojf-tMXHTzpCSONpHCenDq6hUHGq04sbHeSYfw15Whke4HZQi5xzjJcUrfHl6Avq_xI9N1n7QZCq3qAmsqYIZmHqw1ILg==]
Application Note: Advanced Protocol for the Mizoroki-Heck Cross-Coupling of 2-Bromo-5-methoxy-4-nitropyridine
Introduction & Mechanistic Rationale The Mizoroki-Heck reaction is a cornerstone of palladium-catalyzed carbon-carbon bond formation, enabling the direct olefination of aryl and heteroaryl halides[1]. Functionalizing com...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
The Mizoroki-Heck reaction is a cornerstone of palladium-catalyzed carbon-carbon bond formation, enabling the direct olefination of aryl and heteroaryl halides[1]. Functionalizing complex pyridine scaffolds is of paramount importance in modern drug discovery. However, performing Heck couplings on highly functionalized, electron-deficient heteroaryl halides such as 2-bromo-5-methoxy-4-nitropyridine presents unique mechanistic challenges.
Substrate Electronic Dynamics
The reactivity of 2-bromo-5-methoxy-4-nitropyridine is governed by a complex "push-pull" electronic system:
Activation via Electron Withdrawal: The nitro (-NO₂) group at the C4 position strongly withdraws electron density from the pyridine ring. This highly activates the C2-Br bond, making it exceptionally susceptible to oxidative addition by the Pd(0) catalyst[2].
Chelation and Poisoning Risks: The pyridine nitrogen possesses a lone pair that can coordinate with the palladium center, potentially sequestering the catalyst into an inactive off-cycle species[3].
Regiochemical Influence: The methoxy (-OMe) group at C5 provides localized steric hindrance and electron donation via resonance, which stabilizes the intermediate but necessitates a highly active, sterically accommodating catalyst system.
To overcome these challenges, this protocol utilizes Palladium(II) acetate (Pd(OAc)₂) paired with the bulky, electron-rich ligand tri-o-tolylphosphine (P(o-tol)₃). The steric bulk of P(o-tol)₃ forces the dissociation of one phosphine ligand, rapidly generating the highly active 14-electron Pd(0)L species required for efficient oxidative addition[4]. Furthermore, an inorganic base (K₂CO₃) is selected over traditional amine bases to prevent unwanted aza-Michael additions to the electron-deficient alkene coupling partners[5].
Catalytic Cycle & Pathway Dynamics
For electron-deficient heteroaryl bromides reacting with standard alkenes (e.g., styrenes or acrylates), the reaction proceeds predominantly via the neutral catalytic pathway [2],[6]. In this manifold, the strong Pd-Br bond remains intact during olefin coordination, requiring the dissociation of a neutral phosphine ligand rather than the halide[6].
Caption: Neutral catalytic cycle of the Heck reaction for 2-Bromo-5-methoxy-4-nitropyridine.
Reaction Optimization & Quantitative Data
The development of this protocol involved rigorous optimization to balance conversion rates against the degradation of the sensitive nitro-pyridine core. The data below demonstrates the causality behind the final protocol parameters.
Table 1: Optimization of Reaction Conditions for 2-Bromo-5-methoxy-4-nitropyridine with Styrene
Entry
Precatalyst (mol%)
Ligand (mol%)
Base (2.0 equiv)
Solvent
Temp (°C)
Time (h)
Yield (%)*
1
Pd(OAc)₂ (5)
PPh₃ (10)
Et₃N
DMF
100
24
41
2
Pd(OAc)₂ (5)
P(o-tol)₃ (10)
K₂CO₃
DMF
100
18
76
3
Pd(PPh₃)₄ (5)
None
Cs₂CO₃
Toluene
110
24
35
4
Pd(OAc)₂ (2)
P(o-tol)₃ (4)
K₂CO₃
DMF
110
16
92
*Yields determined by GC-MS using an internal standard. Entry 4 represents the optimized conditions.
Data Analysis:
Entry 1 yielded poor results due to the competitive reaction of the amine base (Et₃N) with the electrophilic substrate. Switching to the bulky P(o-tol)₃ ligand and an inorganic base (Entry 2) significantly improved the yield by favoring the active 14-electron Pd(0) species[4]. Non-polar solvents (Entry 3) failed to stabilize the polar intermediates of the neutral pathway[2],[5]. Fine-tuning the temperature and reducing catalyst loading (Entry 4) minimized thermal degradation of the nitro group, providing the optimal 92% yield.
Experimental Protocol: Self-Validating Workflow
This methodology is designed as a self-validating system . Built-in analytical checkpoints ensure that researchers can verify the integrity of the reaction at every phase, preventing downstream failures.
Flame-dry a 25 mL Schlenk tube under vacuum and backfill with ultra-high purity Argon. Causality: Moisture hydrolyzes the highly activated bromonitropyridine and deactivates the catalyst.
Add 2-bromo-5-methoxy-4-nitropyridine, Pd(OAc)₂, P(o-tol)₃, and K₂CO₃ to the Schlenk tube.
Seal the tube with a rubber septum and perform three cycles of vacuum/Argon backfilling.
Step 2: Reagent Addition & Degassing
4. Inject anhydrous DMF (5.0 mL) and the alkene (1.5 mmol) via a gas-tight syringe.
5. Sparge the solution with Argon for 15 minutes. Causality: Dissolved oxygen rapidly oxidizes the phosphine ligand to its phosphine oxide (O=PR₃), permanently quenching the active Pd(0) catalyst[4].
Step 3: Catalytic Coupling
6. Replace the septum with a Teflon-lined screw cap under a positive flow of Argon.
7. Submerge the Schlenk tube in a pre-heated oil bath at 110 °C and stir vigorously (800 rpm) for 16 hours.
Step 4: In-Process Validation (TLC)
8. After 16 hours, cool the mixture to room temperature.
9. Validation Checkpoint: Withdraw a 10 µL aliquot, dilute in ethyl acetate, and spot on a silica TLC plate. Elute with Hexane:EtOAc (3:1). The starting material (highly UV active at 254 nm) should be completely consumed, replaced by a lower-Rf fluorescent product spot.
Step 5: Workup & Isolation
10. Dilute the crude mixture with Ethyl Acetate (20 mL) and filter through a 1-inch pad of Celite® to remove precipitated palladium black and inorganic salts[3].
11. Transfer the filtrate to a separatory funnel. Wash sequentially with distilled water (3 x 15 mL) to partition the DMF into the aqueous layer, followed by a brine wash (1 x 15 mL).
12. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
13. Purify via flash column chromatography (Silica gel, Hexane/EtOAc gradient).
Step 6: Post-Reaction Structural Validation
14. Mass Verification: Analyze the purified product via GC-MS. The molecular ion peak [M]⁺ must match the calculated exact mass of the coupled product.
15. Stereochemical Verification: Analyze via ¹H NMR (400 MHz, CDCl₃). Validation Checkpoint: The Heck reaction is highly stereoselective for the trans (E) alkene[7],[5]. Confirm success by identifying the vinylic protons, which must exhibit a large coupling constant (J ≈ 15.0–16.5 Hz).
References
Title: Application Notes and Protocols for the Heck Reaction of 2-Bromopyridine 1-oxide
Source: BenchChem
URL
Title: Application Notes and Protocols for the Heck Reaction of 6-Bromonicotinonitrile
Source: BenchChem
URL
Title: Heck Coupling | Synthetic Methods in Drug Discovery: Volume 1
Source: RSC Books Gateway
URL
Title: Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands
Source: MDPI
URL
Advanced LC-MS Protocol for Monitoring Reactions of 2-Bromo-5-methoxy-4-nitropyridine
Target Audience: Researchers, process chemists, and drug development professionals. Strategic Context & Analytical Challenges 2-Bromo-5-methoxy-4-nitropyridine (CAS 1805513-34-1) is a highly functionalized, versatile bui...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, process chemists, and drug development professionals.
Strategic Context & Analytical Challenges
2-Bromo-5-methoxy-4-nitropyridine (CAS 1805513-34-1) is a highly functionalized, versatile building block frequently utilized in the synthesis of complex pharmaceutical active ingredients (APIs), including1[1].
Because this scaffold contains three distinct reactive sites—a reducible nitro group, a displaceable bromine atom for cross-coupling or Nucleophilic Aromatic Substitution (SNAr), and an electron-donating methoxy group—precise reaction monitoring is critical. Process chemists must track the consumption of the starting material while simultaneously screening for over-reaction, regioisomeric byproducts, or incomplete conversion. Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for this task, offering superior specificity over traditional TLC or GC methods (2[2]).
Mechanistic Causality in LC-MS Method Development
Overcoming Ionization Suppression
Halogenated nitropyridines exhibit unique ionization dynamics. The highly electronegative nitro group typically suppresses ionization in positive Electrospray Ionization (ESI+). However, the methoxy group and the basic pyridine nitrogen counteract this effect. By utilizing an acidic mobile phase modifier (0.1% Formic Acid), we force the protonation of the pyridine nitrogen, making ESI+ highly effective and ensuring a strong [M+H]⁺ signal (3[3]).
The Bromine Isotope as a Self-Validating Mass Tag
A robust analytical protocol must be self-validating. Bromine naturally occurs as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. This creates a distinct doublet separated by 2 Da in the mass spectrum. This isotopic signature acts as an endogenous "mass tag" (4[4]).
When monitoring a Suzuki-Miyaura coupling or an SNAr reaction at the C2 position, the disappearance of this 1:1 doublet instantly confirms the successful displacement of the bromine atom.
During a nitro reduction , the 1:1 doublet is retained, but the overall m/z shifts downwards by 30 Da (loss of two oxygen atoms, addition of two protons).
Experimental Protocol
Reaction Quenching and Sample Preparation
Causality: Nitropyridine SNAr reactions with amines can proceed rapidly. If an aliquot is injected directly into the LC-MS without quenching, the reaction will continue in the autosampler vial, leading to artificially inflated product yields and false kinetic data (5[5]).
Aliquoting: Withdraw 10 µL of the active reaction mixture using a positive displacement pipette.
Quenching: Immediately dilute the aliquot into 990 µL of a quenching solvent (50:50 Methanol:Water containing 0.1% Formic Acid).
Why? The 1:100 dilution stops bimolecular reactions by drastically lowering concentration. The formic acid neutralizes basic nucleophiles (e.g., amines) to arrest SNAr progress, while Methanol precipitates bulk inorganic salts.
Filtration: Centrifuge at 10,000 rpm for 2 minutes or filter through a 0.22 µm PTFE syringe filter to remove precipitated salts or palladium catalysts, protecting the UHPLC column from clogging.
Transfer: Transfer 200 µL of the clarified supernatant to an LC vial with a glass insert.
UHPLC-MS Parameters
Causality: A C18 column with a high carbon load is selected to retain the polar nitropyridine. A gradient starting with a high aqueous content (95% Water) ensures the highly polar starting material does not elute in the void volume, preventing ion suppression from early-eluting salts (6[6]).
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid (v/v).
Mobile Phase B: HPLC-grade Acetonitrile + 0.1% Formic Acid (v/v).
Gradient Elution:
0.0–0.5 min: 5% B (Isocratic hold to focus polar analytes)
0.5–3.5 min: Linear gradient to 95% B
3.5–4.5 min: Hold at 95% B (Column wash)
4.5–5.0 min: Return to 5% B (Re-equilibration)
Flow Rate: 0.4 mL/min.
Column Temperature: 40 °C (Reduces backpressure and sharpens chromatographic peaks).
Injection Volume: 1 µL.
Ionization: ESI Positive (+). Capillary voltage: 3.0 kV, Desolvation Temp: 350 °C.
Scan Mode: Full Scan (m/z 100–600) for reaction discovery/monitoring.
Data Presentation & Interpretation
The following table summarizes the expected retention behavior and mass signatures for 2-Bromo-5-methoxy-4-nitropyridine and its common reaction products.
Analyte / Reaction Product
Expected m/z [M+H]⁺
Isotopic Pattern
Relative Retention Time
Diagnostic Feature
Starting Material
233.0 / 235.0
1:1 Doublet
1.00 (Reference)
High polarity, distinct Br tag
Nitro Reduction Product
203.0 / 205.0
1:1 Doublet
~0.65 (More polar)
Retention of Br, loss of 30 Da
SNAr Product (e.g., Methylamine)
184.1
Singlet
~0.85 (Varies)
Loss of Br isotope pattern
Suzuki Product (e.g., Phenylation)
231.1
Singlet
~1.40 (More lipophilic)
Loss of Br, mass corresponds to Ar
Visualizations
LC-MS workflow for real-time reaction monitoring.
Common reaction pathways and corresponding MS isotopic shifts.
References
Fused pyrazine derivatives useful as soluble guanylate cyclase stimulators. Google Patents (US10780092B2).
Recent developments in the use of LCMS in process pharmaceutical chemistry. European Pharmaceutical Review. Available at:[Link]
Automated Detection of Natural Halogenated Compounds from LC-MS Profiles. Analytical Chemistry, ACS Publications. Available at:[Link]
A Rapid LC–MS/MS Method for Quantification of Biogenic Amines. MDPI. Available at: [Link]
Application Note: Optimized Purification of 2-Bromo-5-methoxy-4-nitropyridine Derivatives via Column Chromatography
Introduction & Chemical Context 2-Bromo-5-methoxy-4-nitropyridine (CAS: 1805513-34-1) is a highly functionalized heteroaromatic scaffold widely utilized as a building block in the synthesis of complex pharmaceutical agen...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Chemical Context
2-Bromo-5-methoxy-4-nitropyridine (CAS: 1805513-34-1) is a highly functionalized heteroaromatic scaffold widely utilized as a building block in the synthesis of complex pharmaceutical agents, including [1] and [2].
From a chromatographic perspective, this molecule possesses a unique "push-pull" electronic distribution. The strongly electron-withdrawing 4-nitro group and the inductive 2-bromo substituent significantly attenuate the basicity of the pyridine nitrogen, while the 5-methoxy group provides localized electron density. Purifying this compound and its derivatives via normal-phase silica gel chromatography presents specific challenges, primarily related to poor solubility in non-polar solvents and unpredictable stationary phase interactions.
Mechanistic Principles of Pyridine Chromatography
Despite its reduced basicity compared to unsubstituted pyridine, the nitrogen atom in 2-bromo-5-methoxy-4-nitropyridine retains a localized lone pair that acts as a strong hydrogen-bond acceptor. When exposed to the acidic residual silanol groups (Si-OH) on standard silica gel, this interaction triggers multiple retention mechanisms. The macroscopic result is severe peak tailing, band broadening, and potential irreversible adsorption onto the column ([3]).
To chemically neutralize this interaction, a competitive base—typically triethylamine (TEA)—must be introduced into the mobile phase at a low concentration (0.5% to 1.0% v/v). The TEA preferentially binds to the highly active silanol sites, effectively shielding them from the pyridine analyte and ensuring a sharp, symmetrical elution profile ([4]).
Figure 2: Mechanism of peak tailing mitigation using TEA in silica gel chromatography.
Experimental Methodology: A Self-Validating Protocol
As a standard of high-level scientific practice, this protocol is designed as a self-validating system . Each phase includes a distinct checkpoint to verify success before proceeding to the next step, ensuring that resources are not wasted on a doomed purification run.
TLC Optimization & Mobile Phase Selection
Causality: The high polarity of the nitro and methoxy groups necessitates a carefully balanced solvent system. Hexane/Ethyl Acetate (EtOAc) is the standard starting point, but the addition of 1% TEA is critical for spot symmetry and accurate
Rf
calculation ([5]).
Validation Checkpoint: Spot the crude mixture on a silica TLC plate. Develop in 80:20 Hexane:EtOAc with 1% TEA. A successful optimization yields a perfectly round spot for the target compound with an
Rf
value between 0.25 and 0.35. If the spot streaks, the silanol interaction is still dominating; increase TEA to 2% or switch to a more polar primary solvent like Dichloromethane (DCM).
Sample Preparation & Dry Loading
Causality: Nitro-aromatic compounds often exhibit poor solubility in non-polar loading solvents like hexane. Wet-loading a partially dissolved sample leads to immediate precipitation at the column head, causing massive band broadening. Dry loading circumvents this by pre-adsorbing the analyte onto a solid support, ensuring a uniform, highly concentrated elution band.
Protocol:
Dissolve the crude mixture in a highly volatile, polar solvent (e.g., DCM or Acetone).
Add dry silica gel (230-400 mesh) to the solution at a 1:3 (sample:silica) mass ratio.
Evaporate the solvent completely in vacuo until a fine powder is obtained.
Validation Checkpoint: Shake the flask containing the dry-loaded silica. If the powder clumps or sticks to the glass, residual solvent remains (which will disrupt the column bed). Re-apply vacuum until the powder is strictly free-flowing.
Column Packing & Elution
Causality: Slurry packing with the TEA-modified mobile phase ensures that the silica column is pre-equilibrated and all active silanol sites are shielded prior to the introduction of the sample.
Protocol:
Prepare a slurry of silica gel in the optimized mobile phase (e.g., 80:20 Hexane:EtOAc + 1% TEA).
Pour the slurry into the column and allow it to settle under gentle positive pressure.
Carefully add the dry-loaded sample powder to the top of the flat silica bed.
Cap with a 1 cm layer of clean sand to prevent physical disruption of the bed during solvent addition.
Elute using a step-gradient, starting at 90:10 Hexane:EtOAc and slowly increasing to the optimized 80:20 ratio.
Validation Checkpoint: Monitor the eluent using UV detection at 254 nm. The strong chromophore of the 4-nitro group will provide a highly sensitive UV response. Collect fractions and verify purity via TLC against the optimized
Rf
standard.
Figure 1: Systematic workflow for the chromatographic purification of pyridine derivatives.
Data Presentation & Troubleshooting
Table 1: Mobile Phase Optimization Data for 2-Bromo-5-methoxy-4-nitropyridine
Solvent System
Additive
Target
Rf
Peak Shape / Spot Quality
Recommendation
100% Hexane
None
0.00
Baseline retention
Do not use
80:20 Hexane:EtOAc
None
0.15
Severe tailing/streaking
Suboptimal
80:20 Hexane:EtOAc
1% TEA
0.30
Sharp, round spot
Optimal for Elution
50:50 Hexane:EtOAc
1% TEA
0.65
Co-elution with impurities
Too polar
Table 2: Troubleshooting Guide for Pyridine Derivative Purification
Symptom
Mechanistic Cause
Corrective Action
Severe peak tailing
Unshielded acidic silanol groups interacting with the pyridine nitrogen.
Add 1% Triethylamine (TEA) to the mobile phase and pre-equilibrate the column.
Band broadening
Poor sample solubility in the mobile phase causing in situ precipitation on the column.
Utilize the dry-loading technique with a 1:3 sample-to-silica ratio.
Co-elution of isomers
Insufficient theoretical plates or overly strong solvent system.
Decrease EtOAc percentage; use a longer column with finer silica (e.g., 230-400 mesh).
Low recovery (<50%)
Irreversible adsorption or degradation on acidic silica.
Pre-treat silica with TEA or switch to a neutral alumina stationary phase.
References
US Patent WO2021222363A1 - Cycloalkyl pyrimidines as ferroportin inhibitors. Source: Google Patents.
US Patent US8461155B2 - Fused pyrazine derivatives useful as soluble guanylate cyclase stimulators. Source: Google Patents.
Application Notes and Protocols: Ruthenium-Catalyzed C-H Activation with 2-Bromo-5-methoxy-4-nitropyridine
Introduction: The Strategic Advantage of Ruthenium-Catalyzed C-H Activation in Drug Discovery The imperative in modern drug development is the rapid and efficient synthesis of complex molecular architectures. Traditional...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Strategic Advantage of Ruthenium-Catalyzed C-H Activation in Drug Discovery
The imperative in modern drug development is the rapid and efficient synthesis of complex molecular architectures. Traditional cross-coupling methodologies, while powerful, often necessitate multi-step pre-functionalization of starting materials, leading to increased costs and waste. Ruthenium-catalyzed C-H activation has emerged as a transformative strategy, enabling the direct conversion of ubiquitous C-H bonds into new carbon-carbon and carbon-heteroatom bonds with high atom economy and regioselectivity. This approach is particularly valuable for the late-stage functionalization of intricate molecules, a critical aspect of lead optimization in medicinal chemistry.
This guide provides a comprehensive overview and detailed protocols for the application of ruthenium-catalyzed C-H activation utilizing 2-Bromo-5-methoxy-4-nitropyridine as a versatile building block. The unique electronic properties of this substrate, characterized by an electron-deficient pyridine ring bearing a directing nitro group and a synthetically versatile bromine atom, make it an ideal candidate for constructing novel heterocyclic scaffolds of pharmaceutical interest.
The Cornerstone of Reactivity: Understanding the Ruthenium Catalytic Cycle
The efficacy of ruthenium-catalyzed C-H activation is rooted in a well-defined catalytic cycle. The pyridine nitrogen atom in the substrate typically serves as a directing group, coordinating to the ruthenium center and positioning it for the selective activation of a C-H bond, usually at the ortho-position. The generally accepted mechanism proceeds through several key steps:
Coordination and Cyclometalation: The reaction initiates with the coordination of the pyridine nitrogen to the ruthenium(II) catalyst. This is followed by a concerted metalation-deprotonation (CMD) step, often facilitated by a carboxylate or carbonate base, to form a five-membered ruthenacycle intermediate. This is a crucial step that dictates the regioselectivity of the reaction.
Oxidative Addition: The coupling partner, typically an aryl or vinyl halide, undergoes oxidative addition to the ruthenium(II) center, forming a ruthenium(IV) intermediate.
Reductive Elimination: The newly formed organic fragments on the ruthenium center couple and are released from the coordination sphere in the reductive elimination step. This step regenerates the active ruthenium(II) catalyst, allowing it to re-enter the catalytic cycle.
The presence of additives, such as phosphine ligands or carboxylic acids, can significantly influence the efficiency of these steps, particularly the oxidative addition and reductive elimination.
A generalized catalytic cycle for Ru-catalyzed C-H activation.
Synthesis of 2-Bromo-5-methoxy-4-nitropyridine: A Key Building Block
The successful application of any synthetic methodology relies on the availability of high-quality starting materials. The following protocol outlines a plausible two-step synthesis of 2-Bromo-5-methoxy-4-nitropyridine, adapted from established procedures for similar pyridine derivatives.[1][2]
Part 1: Synthesis of 2-Bromo-5-methoxypyridine[1]
Materials:
2-Amino-5-methoxypyridine
60% Hydrobromic acid (HBr)
Bromine (Br₂)
Sodium nitrite (NaNO₂)
Sodium hydroxide (NaOH)
Diethyl ether
Anhydrous sodium sulfate
Silica gel for column chromatography
Dichloromethane
Procedure:
In a reaction vessel equipped with a stirrer and a dropping funnel, dissolve 2-amino-5-methoxypyridine (14.8 g) in 60% hydrobromic acid (150 ml) and cool the solution to -10 °C.
Slowly add bromine (47.47 g) dropwise with continuous stirring, maintaining the temperature below -5 °C.
Prepare a solution of sodium nitrite (20.53 g) in water (40 ml) and add it dropwise to the reaction mixture, ensuring the temperature remains below -5 °C.
Allow the mixture to warm to room temperature and stir for 30 minutes.
Cool the mixture to 0 °C and slowly add a solution of sodium hydroxide (120 g) in water (100 ml).
Extract the mixture thoroughly with diethyl ether.
Combine the organic extracts, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure.
Purify the crude product by column chromatography on silica gel using dichloromethane as the eluent to obtain 2-bromo-5-methoxypyridine as a yellow oil.
Part 2: Nitration of 2-Bromo-5-methoxypyridine (Proposed Protocol)
This proposed protocol is based on the nitration of a similar substrate, 2-amino-5-bromopyridine.[2] Note: This reaction should be performed with extreme caution in a well-ventilated fume hood due to the use of strong acids and the exothermic nature of the reaction.
Materials:
2-Bromo-5-methoxypyridine
Concentrated sulfuric acid (H₂SO₄)
Fuming nitric acid (HNO₃)
Ice
Procedure:
In a flask immersed in an ice bath, slowly add 2-bromo-5-methoxypyridine to concentrated sulfuric acid with stirring, ensuring the temperature is kept low.
Cool the mixture to 0 °C and slowly add fuming nitric acid dropwise, maintaining the temperature at 0 °C.
After the addition is complete, stir the mixture at 0 °C for one hour, then allow it to warm to room temperature and stir for an additional hour.
Carefully pour the reaction mixture onto crushed ice.
Neutralize the mixture with a suitable base (e.g., sodium hydroxide solution) until the product precipitates.
Collect the precipitate by filtration, wash with cold water, and dry to yield 2-Bromo-5-methoxy-4-nitropyridine.
Application Protocol: Ruthenium-Catalyzed C-H Arylation of an Electron-Deficient Pyridine
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Reaction Setup:
A typical workflow for setting up a Ru-catalyzed C-H arylation.
Detailed Protocol:
To a dry Schlenk tube under an inert atmosphere, add [RuCl₂(η⁶-p-cymene)]₂ (0.0125 mmol), triphenylphosphine (0.05 mmol), and potassium carbonate (1.0 mmol).
Add 2-phenylpyridine (0.5 mmol) and the aryl bromide (0.5 mmol).
Add anhydrous NMP (1 mL) via syringe.
Seal the Schlenk tube and heat the reaction mixture to 120 °C with vigorous stirring for 20 hours.
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Quantitative Data and Optimization
The following table provides representative data for the Ru-catalyzed C-H arylation of 2-phenylpyridine with various aryl bromides, which can serve as a baseline for optimizing the reaction with 2-Bromo-5-methoxy-4-nitropyridine.[3]
Entry
Aryl Bromide
Product(s)
Yield (%)
1
Bromobenzene
Mono-phenylated
71
Di-phenylated
11
2
4-Bromotoluene
Mono-tolylated
65
Di-tolylated
15
3
4-Bromoanisole
Mono-anisylated
58
Di-anisylated
12
4
3-Bromopyridine
Mono-pyridylated
40
Di-pyridylated
14
Key Optimization Parameters:
Catalyst Loading: The catalyst loading can often be reduced to 1-2 mol% without a significant decrease in yield.
Ligand: The choice of phosphine ligand can have a profound impact on the reaction outcome. More electron-rich and bulky ligands may be beneficial for certain substrates.
Base: While K₂CO₃ is commonly used, other bases such as Cs₂CO₃ or organic bases like DBU could be screened.
Solvent: NMP is a common solvent, but others like toluene, dioxane, or DMF may be more suitable for specific substrate combinations.
Temperature and Reaction Time: These parameters should be optimized to ensure complete conversion while minimizing side product formation.
Troubleshooting and Field-Proven Insights
Low Yield: If the reaction yield is low, consider increasing the catalyst loading, screening different ligands and bases, or increasing the reaction temperature. Ensure all reagents and solvents are anhydrous, as water can deactivate the catalyst.
No Reaction: If no reaction is observed, verify the activity of the catalyst. It is also possible that the substrate is not amenable to the chosen reaction conditions. In the case of 2-Bromo-5-methoxy-4-nitropyridine, the strong electron-withdrawing nature of the nitro group might require more forcing conditions or a more electron-rich ruthenium catalyst.
Side Reactions: The formation of diarylated products can be suppressed by using a larger excess of the pyridine substrate. Homocoupling of the aryl bromide can be minimized by using a lower reaction temperature or a different ligand.
Poor Regioselectivity: If the desired regioselectivity is not achieved, consider using a different directing group or a catalyst system known for high regioselectivity.
Conclusion: A Gateway to Novel Heterocyclic Scaffolds
Ruthenium-catalyzed C-H activation offers a powerful and versatile platform for the synthesis of complex heterocyclic molecules. 2-Bromo-5-methoxy-4-nitropyridine, with its unique combination of a directing group, a reactive C-H bond, and a handle for further functionalization (the bromine atom), is a highly valuable building block for drug discovery and development. The protocols and insights provided in this guide are intended to empower researchers to explore the full potential of this exciting area of catalysis and to accelerate the discovery of new therapeutic agents.
References
Ackermann, L. Ruthenium-Catalyzed Oxidative Synthesis of 2-Pyridones through C–H/N–H Bond Functionalizations. Org. Lett. 2011, 13 (13), 3356–3359. Available at: [Link]
Chatani, N., et al. Ruthenium-Catalyzed Direct Arylation of C–H Bonds in Aromatic Amides. J. Am. Chem. Soc. 2013, 135 (45), 17085–17088. Available at: [Link]
Greaney, M. F., et al. Ruthenium-Catalyzed meta-Selective C-H Bromination. Angew. Chem. Int. Ed. 2015, 54 (40), 11677-11680. Available at: [Link]
Huang, L., and Weix, D. J. Ruthenium-Catalyzed C–H Arylation of Diverse Aryl Carboxylic Acids with Aryl and Heteroaryl Halides. Org. Lett. 2016, 18 (20), 5432–5435. Available at: [Link]
Kakiuchi, F., et al. Ruthenium Complex-Catalyzed Direct Ortho Arylation and Alkenylation of 2-Arylpyridines with Organic Halides. Organometallics 2001, 20 (15), 3187–3189. Available at: [Link]
Maity, S., et al. C-H functionalization of pyridines. Org. Biomol. Chem. 2023, 21, 5671-5690. Available at: [Link]
Organic Syntheses. 2,3-diaminopyridine. Available at: [Link]
Royal Society of Chemistry. Supplementary Information Synthetic routes to compounds 5 and 10-19. Available at: [Link]
Singh, K., et al. Recent Advances in C–H Bond Functionalization with Ruthenium-Based Catalysts. Molecules 2019, 24 (4), 643. Available at: [Link]
Teskey, C. J., Lui, A. Y. W., & Greaney, M. F. Ruthenium-Catalyzed meta-Selective C-H Bromination. Angewandte Chemie International Edition, 54(40), 11677-11680. Available at: [Link]
Kakiuchi, F., et al. Ruthenium Complex-Catalyzed Direct Ortho Arylation and Alkenylation of 2-Arylpyridines with Organic Halides. Organometallics 2001, 20 (15), 3187-3189. Available at: [Link]
Google Patents. CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.
Ackermann, L., et al. Ruthenium-Catalyzed Direct Oxidative Alkenylation of Arenes Through Twofold C-H Bond Functionalization. ChemCatChem 2012, 4, 1111-1114. Available at: [Link]
Organic Syntheses. 2,3-diaminopyridine. Available at: [Link]
How to improve the purity of 2-Bromo-5-methoxy-4-nitropyridine
Introduction: The Critical Role of Purity 2-Bromo-5-methoxy-4-nitropyridine is a highly functionalized heterocyclic compound, serving as a critical building block in the synthesis of complex molecules for the pharmaceuti...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Critical Role of Purity
2-Bromo-5-methoxy-4-nitropyridine is a highly functionalized heterocyclic compound, serving as a critical building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries. The presence of bromo, methoxy, and nitro groups provides multiple reaction sites for further chemical transformations. The purity of this intermediate is paramount; trace impurities can lead to significant side reactions, reduced yields in subsequent steps, and complications in the purification of the final active ingredient, ultimately impacting the integrity and safety of the end product.
This guide provides a comprehensive technical resource for researchers, scientists, and process chemists to troubleshoot and resolve purity issues encountered with 2-Bromo-5-methoxy-4-nitropyridine. We will explore common impurities, analytical assessment techniques, and detailed purification protocols, grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What are the most probable impurities in a crude sample of 2-Bromo-5-methoxy-4-nitropyridine?
A1: The impurity profile is heavily dependent on the synthetic route, which typically involves the nitration of 2-Bromo-5-methoxypyridine. Based on this, the most common impurities include:
Isomeric Byproducts: Nitration of the pyridine ring can yield other isomers, such as 2-Bromo-5-methoxy-3-nitropyridine or 2-Bromo-5-methoxy-6-nitropyridine. The formation of these is driven by the directing effects of the existing substituents and reaction conditions.[1][2]
Over-Nitration Products: Although less common, di-nitrated species can form under harsh nitrating conditions.
Hydrolysis Products: The presence of water, especially at elevated temperatures or under strongly acidic/basic conditions, can lead to the hydrolysis of the bromo-substituent, forming 2-Hydroxy-5-methoxy-4-nitropyridine.[3]
Residual Reagents: Inorganic acids (sulfuric, nitric) from the nitration step.
Q2: My material has a dark, off-color appearance instead of the expected yellow solid. What is the likely cause?
A2: A dark or tarry appearance often indicates the presence of degradation products or highly conjugated impurities.[2] This can result from:
Overheating during synthesis: Nitration reactions are highly exothermic. Poor temperature control can lead to decomposition and the formation of polymeric byproducts.[2]
Harsh workup conditions: Exposure to strong bases or acids for prolonged periods during neutralization and extraction can degrade the product.
Oxidation: The compound may be susceptible to oxidation, especially if exposed to air and light over long periods.[3]
Q3: Which analytical technique is best for assessing the purity of my sample?
A3: A multi-technique approach is always recommended for a comprehensive purity assessment.[1]
High-Performance Liquid Chromatography (HPLC): Excellent for quantifying the main component and detecting non-volatile impurities. It is the preferred method for determining percentage purity.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural confirmation of the desired product and helps identify the structure of unknown impurities.[1]
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and isomeric byproducts, providing both separation and mass-based identification.[1]
Q4: Should I choose recrystallization or column chromatography for purification?
A4: The choice depends on the nature and number of impurities.
Recrystallization is most effective when you have one major impurity with different solubility characteristics than your product, or when you are trying to remove small amounts of baseline impurities from a mostly pure product.[5][6] It is often faster and more scalable for removing minor impurities.
Flash Column Chromatography is the method of choice for separating complex mixtures with multiple components, especially when impurities have similar polarity to the desired product (e.g., isomers).[7] It offers higher resolution but is more labor-intensive and requires more solvent.
Purification & Analysis Workflow
The following diagram illustrates the general workflow for purifying and analyzing crude 2-Bromo-5-methoxy-4-nitropyridine.
Caption: General workflow for purification and analysis.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process.
Observed Issue
Potential Cause(s)
Recommended Solution(s)
Multiple spots on TLC plate, some close to the product Rf value.
1. Column chromatography is required. Use a shallow solvent gradient to maximize the separation between the product and the closely eluting isomers.[6] 2. Monitor the separation using TLC on the collected fractions.
Product oils out or fails to crystallize during recrystallization.
1. The chosen solvent is too good a solvent (product remains soluble even when cold). 2. Significant impurity levels are depressing the melting point and interfering with lattice formation.[5]
1. Select a less polar solvent or a mixed-solvent system. Add a poorer solvent (e.g., hexanes) dropwise to the hot solution until turbidity appears, then clarify with a few drops of the good solvent before cooling. 2. Perform a preliminary purification by column chromatography to remove the bulk of impurities, then recrystallize the resulting solid.
Low recovery after column chromatography.
1. Product is highly adsorbed onto the silica gel. 2. The mobile phase is not polar enough to elute the product.
1. Your product is polar (nitro and methoxy groups). Ensure the mobile phase polarity is increased sufficiently. Adding a small percentage (0.5-1%) of a more polar solvent like methanol to the ethyl acetate/hexane mixture can help elute stubborn compounds.[6] 2. Check for streaking on the TLC plate. If observed, adding a small amount of triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase can improve peak shape and recovery.[6]
Purity does not improve significantly after recrystallization.
1. The main impurity co-crystallizes with the product. 2. The impurity has very similar solubility properties to the product in the chosen solvent.
1. Try a different recrystallization solvent with different polarity characteristics. 2. If multiple solvents fail, column chromatography is the necessary alternative.
Troubleshooting Decision Tree
This diagram provides a logical path for addressing purification challenges.
Caption: Troubleshooting logic for purification method selection.
Detailed Experimental Protocols
Safety Precaution: Always handle 2-Bromo-5-methoxy-4-nitropyridine and all solvents in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[8][9]
Protocol 1: Recrystallization
Objective: To purify crude 2-Bromo-5-methoxy-4-nitropyridine by removing minor impurities with different solubility profiles.
Rationale: This technique relies on the principle that the desired compound is highly soluble in a hot solvent but poorly soluble in the same solvent when cold, while impurities remain in solution upon cooling.[5]
Solvent Selection: In a small test tube, add ~50 mg of crude material. Add a candidate solvent dropwise. A good solvent will dissolve the solid poorly at room temperature but completely upon heating.
Dissolution: Place the bulk of the crude solid into an appropriately sized Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid. Constant stirring will facilitate dissolution.
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Re-heat the mixture to boiling for 2-3 minutes.
Hot Filtration (Optional): If activated carbon was used, or if insoluble impurities are present, perform a hot filtration through a fluted filter paper in a pre-heated funnel to remove them.
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
Maximize Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to induce maximum precipitation.
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.[6]
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing impurities.
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
Protocol 2: Flash Column Chromatography
Objective: To separate 2-Bromo-5-methoxy-4-nitropyridine from impurities with similar polarities, such as isomers.
Rationale: This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent). Less polar compounds travel through the column faster than more polar compounds.[7]
Materials:
Crude 2-Bromo-5-methoxy-4-nitropyridine
Silica gel (230-400 mesh)
Eluent system (e.g., Hexane and Ethyl Acetate)
Chromatography column
Collection tubes
Thin Layer Chromatography (TLC) plates and chamber
UV lamp
Procedure:
TLC Analysis: First, determine an appropriate eluent system using TLC. Spot the crude material on a TLC plate and develop it in various ratios of hexane and ethyl acetate. An ideal system will show good separation of spots, with the desired product having an Rf value of approximately 0.3-0.4.[7]
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate). Pour the slurry into the column and allow the silica to pack evenly under gravity or gentle pressure, ensuring no air bubbles are trapped.[7]
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (like dichloromethane or ethyl acetate). Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
Elution: Begin eluting the column with the low-polarity starting eluent.[6] Collect the eluent in fractions.
Gradient Elution: Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate (e.g., move from 5% to 10%, then 15%, 20% ethyl acetate in hexane). This allows less polar impurities to elute first, followed by your more polar product.
Fraction Monitoring: Spot each collected fraction on a TLC plate to track the separation. Visualize the spots under a UV lamp.
Combine and Evaporate: Combine the fractions that contain only the pure product. Remove the solvent using a rotary evaporator to yield the purified 2-Bromo-5-methoxy-4-nitropyridine.
Quantitative Purity Assessment
The following table summarizes the key analytical techniques for final purity confirmation.
MDPI. (2018). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Retrieved from [Link]
Chemsrc. (n.d.). 2-Bromo-5-nitropyridine. Retrieved from [Link]
Acta Poloniae Pharmaceutica. (2006). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]
Pharmaffiliates. (n.d.). 5-Bromo-2-Methoxy-4-Methyl-3- Nitropyridine (BSC). Retrieved from [Link]
2-Bromo-5-methoxy-4-nitropyridine workup and extraction problems
Welcome to the Technical Support Center for the synthesis, workup, and extraction of 2-Bromo-5-methoxy-4-nitropyridine (CAS: 1805513-34-1). This compound is a highly valuable, heavily functionalized aza-heterocycle used...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis, workup, and extraction of 2-Bromo-5-methoxy-4-nitropyridine (CAS: 1805513-34-1).
This compound is a highly valuable, heavily functionalized aza-heterocycle used as a critical intermediate in the synthesis of soluble guanylate cyclase (sGC) stimulators[1] and ferroportin inhibitors[2]. However, its synthesis—typically achieved via the harsh mixed-acid nitration of 2-bromo-5-methoxypyridine[3]—presents significant downstream challenges. The combination of a highly acidic reaction matrix, a density-altering salt load during neutralization, and the compound's unique electronic properties frequently leads to product degradation and stubborn emulsions.
This guide provides field-proven, mechanistically grounded solutions to ensure high-yield recovery and structural integrity during your workup.
Q: Why am I seeing significant byproduct formation (e.g., hydroxypyridine derivatives) during the basic quench?Causality: The 2-bromo and 5-methoxy positions on this specific scaffold are highly activated toward Nucleophilic Aromatic Substitution (SNAr). This is driven by the strongly electron-withdrawing nature of both the newly introduced 4-nitro group and the pyridine nitrogen[4]. If neutralization is performed too rapidly, localized high pH (pH > 9) and massive exothermic heating cause hydroxide ions to displace the labile bromo or methoxy groups.
Solution: Never neutralize the crude acid mixture directly. First, perform a thermal quench by pouring the acidic reaction mixture slowly into vigorously stirred crushed ice. This dilutes the acid and safely dissipates the heat of dilution[1]. Only after dilution should you begin neutralization. Add the base (e.g., saturated Na2CO3) dropwise while maintaining the internal temperature strictly below 5 °C.
Q: My product is turning black/dark brown during concentration. What is causing this thermal instability?Causality: Nitropyridines are inherently energetic and can decompose rapidly if heated in the presence of trace acids or transition metals. Residual sulfuric or nitric acid trapped in the organic phase catalyzes the decomposition of the methoxy group at elevated temperatures.
Solution: Ensure the aqueous phase is strictly neutralized to pH 7.0–7.5 prior to extraction. Incorporate a rigorous saturated NaHCO3 wash of your organic phase, followed by a brine wash. During rotary evaporation, strictly limit the water bath temperature to ≤ 40 °C.
Q: My dichloromethane (DCM) extraction is forming a stubborn emulsion that won't separate. How do I break it?Causality: Emulsions in this specific system arise from density matching. The neutralization of large volumes of sulfuric and nitric acid generates massive amounts of inorganic salts (e.g., sodium sulfate, sodium nitrate). This drastically increases the density of the aqueous layer (often reaching 1.25–1.30 g/mL). When the aqueous layer's density approaches that of DCM (~1.33 g/mL)[2], gravity-driven phase separation stalls. Furthermore, trace amounts of partially protonated pyridine intermediates act as surfactants at the interface.
Solution:
Solvent Swap (Recommended): Switch the extraction solvent from DCM to Ethyl Acetate (EtOAc). EtOAc has a density of 0.90 g/mL and will reliably float on top of the dense, salt-saturated aqueous layer, completely bypassing the density-matching issue.
Density Adjustment: If you must use DCM, dilute the aqueous layer with a large volume of deionized water to lower its density, allowing the heavy DCM layer to separate cleanly to the bottom.
Q: The extraction yield is consistently low (<50%). Where is my product going?Causality: 2-Bromo-5-methoxy-4-nitropyridine contains polar functional groups that hydrogen-bond with water. If the extraction is performed at pH < 4, the pyridine nitrogen becomes protonated, converting the product into a highly water-soluble pyridinium salt.
Solution: Validate that the bulk aqueous phase is exactly pH 7.0–7.5 before extraction. At this pH, the pyridine nitrogen is fully deprotonated (free base form), maximizing its partition coefficient into the organic phase.
Section 3: Quantitative Data & Solvent Partitioning
To optimize your extraction strategy, reference the following table detailing solvent behaviors specifically modeled against heavy-salt aqueous matrices typical of pyridine nitration workups.
Extraction Solvent
Density (g/mL)
Phase Position (vs. Neutralized Aq)
Emulsion Risk
Yield Efficiency
Mechanistic Notes
Dichloromethane (DCM)
1.33
Bottom (usually)
High
Moderate
Density matching with heavy salt aqueous layer causes severe, stable emulsions.
Ethyl Acetate (EtOAc)
0.90
Top
Low
High
Excellent partition coefficient; reliably floats on dense salt solutions.
2-Methyltetrahydrofuran
0.86
Top
Very Low
High
Great eco-friendly alternative; excellent phase separation and high solubility for nitropyridines.
Chloroform (CHCl₃)
1.49
Bottom
Moderate
Moderate
Better density separation than DCM, but poses higher toxicity and regulatory hurdles.
Section 4: Validated Standard Operating Procedure (SOP)
This self-validating protocol ensures maximum recovery while preventing SNAr degradation and emulsion formation.
Step 1: Thermal Quench
Prepare a large reaction vessel with crushed ice (at least 5× the volume of the acidic reaction mixture). Slowly transfer the crude nitration mixture into the vigorously stirred ice using an addition funnel. Monitor the internal temperature continuously to ensure it remains < 5 °C.
Step 2: Controlled Neutralization
Once the mixture is fully quenched and cold, begin adding saturated aqueous Na2CO3 dropwise.
Validation Checkpoint: Pause addition every 5 minutes to check the bulk pH. Stop addition exactly when the pH stabilizes between 7.0 and 7.5.
Step 3: Extraction (EtOAc)
Add Ethyl Acetate (approx. 1:1 v/v ratio with the aqueous phase). Stir vigorously for 5 minutes, then allow the layers to separate. The EtOAc layer will rapidly separate to the top.
Troubleshooting: If a rag layer (precipitated salts/impurities) forms at the interface, filter the entire biphasic mixture through a sintered glass funnel packed with Celite before proceeding.
Step 4: Washing & Drying
Decant the upper EtOAc layer. Extract the remaining aqueous layer two more times with fresh EtOAc. Combine the organic layers and wash once with saturated aqueous NaCl (brine). Dry the organic phase over anhydrous Na2SO4.
Step 5: Concentration
Filter off the drying agent. Concentrate the filtrate under reduced pressure on a rotary evaporator.
Validation Checkpoint: Ensure the water bath temperature is strictly set to ≤ 40 °C to prevent thermal degradation of the nitropyridine.
Section 5: Mechanistic Workflow Diagram
Workflow for the quenching, extraction, and isolation of 2-bromo-5-methoxy-4-nitropyridine.
References
Source: Google Patents (US10780092B2)
Source: Google Patents (WO2021222363A1)
Pyridine activation: strategies for carbon-carbon bond formation on heterocyclic scaffolds.
Source: Iowa Research Online
URL:[Link]
Technical Support Center: Improving the Solubility of 2-Bromo-5-methoxy-4-nitropyridine for Reactions
Welcome to the technical support guide for optimizing reactions involving 2-Bromo-5-methoxy-4-nitropyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the commo...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for optimizing reactions involving 2-Bromo-5-methoxy-4-nitropyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenge of this compound's limited solubility. By understanding the underlying principles and employing the targeted strategies outlined below, you can significantly enhance your reaction efficiency and achieve more consistent results.
This section addresses common issues and questions related to the solubility of 2-Bromo-5-methoxy-4-nitropyridine in various reaction setups.
Q1: My 2-Bromo-5-methoxy-4-nitropyridine is not dissolving in my chosen reaction solvent. What are my initial steps?
A1: Poor solubility is a frequent hurdle. A systematic approach, starting with simple adjustments, is the most effective way to troubleshoot this issue.
Solvent Screening: The adage "like dissolves like" is a fundamental principle in chemistry.[1] 2-Bromo-5-methoxy-4-nitropyridine is a substituted nitropyridine, a class of compounds that are generally polar. Therefore, polar aprotic solvents are often a good starting point. Consider solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), acetonitrile (MeCN), and Tetrahydrofuran (THF). It's advisable to perform small-scale solubility tests with a range of solvents to identify the most suitable one for your specific reaction.
Temperature Adjustment: For many solid solutes, solubility increases with temperature.[2][3] This is because the dissolution process is often endothermic, meaning it requires an input of energy to break the crystal lattice of the solid.[3] Gently warming the solvent while stirring can significantly improve the dissolution of your starting material. However, be mindful of the thermal stability of your reactants and the boiling point of your solvent.
Particle Size Reduction: Decreasing the particle size of a solid increases its surface area-to-volume ratio, which can lead to a faster dissolution rate.[1][4] If your 2-Bromo-5-methoxy-4-nitropyridine is in a crystalline form, grinding it to a fine powder using a mortar and pestle can be a simple and effective way to enhance its solubility.[5]
Q2: I've tried common polar aprotic solvents with minimal success. What other solvent strategies can I employ?
A2: If single-solvent systems are inadequate, more advanced techniques can be utilized to improve solubility.
Co-solvency: This technique involves adding a second, miscible solvent (a co-solvent) to the primary solvent to alter its polarity and enhance the solubility of the solute.[6][7][8][9] For a polar compound like 2-Bromo-5-methoxy-4-nitropyridine, if you are using a less polar solvent, adding a small amount of a more polar co-solvent like DMF or N-Methyl-2-pyrrolidone (NMP) can be beneficial. Conversely, if your primary solvent is highly polar, a less polar co-solvent might be effective. The optimal co-solvent and its concentration need to be determined experimentally.[10]
"Green" Solvents: In recent years, there has been a push towards more environmentally friendly solvents.[11] Ionic liquids (ILs) and deep eutectic solvents (DES) are classes of "green solvents" that can offer unique solubility properties.[11] They are known for their ability to dissolve a wide range of organic and inorganic compounds and could be a viable option for challenging solubility cases.
Q3: My compound dissolves initially with heating, but crashes out of solution as the reaction proceeds or cools. How can I prevent this?
A3: Precipitation of the starting material during a reaction can lead to incomplete conversion and inconsistent results.
Maintain Reaction Temperature: If the compound's solubility is highly temperature-dependent, it's crucial to maintain the reaction temperature throughout the process.[1] Use a temperature-controlled reaction setup, such as an oil bath or a heating mantle with a thermocouple.
Slow Addition: If one of your reactants is causing the starting material to precipitate, consider adding it slowly to the reaction mixture. This can help to maintain a lower concentration of the precipitating species at any given time, potentially keeping your starting material in solution.
Q4: Can modifying the substrate itself improve solubility for certain reaction types?
A4: While not always feasible, in some cases, a temporary modification to the substrate can be a powerful strategy. For instance, in the context of certain cross-coupling reactions, converting the bromo-substituent to a more soluble boronic ester could be a preparatory step. However, for most applications focusing on reactions at other positions of the pyridine ring, this is not a practical approach.
Q5: Are there any non-solvent-based methods to improve the dissolution of 2-Bromo-5-methoxy-4-nitropyridine?
A5: Yes, mechanical methods can be employed to assist in the dissolution process.
Sonication: The use of high-frequency sound waves (sonication) can agitate the solvent and solute particles, breaking down intermolecular forces and accelerating dissolution.[1] This technique is particularly useful for stubborn solids that are slow to dissolve even with heating and stirring.
Experimental Protocols
Here are detailed, step-by-step methodologies for key solubility enhancement techniques.
Protocol 1: Systematic Solvent Screening
Objective: To identify the most effective single solvent for dissolving 2-Bromo-5-methoxy-4-nitropyridine at a desired concentration.
Materials:
2-Bromo-5-methoxy-4-nitropyridine
A selection of candidate solvents (e.g., DMF, DMSO, MeCN, THF, 1,4-dioxane, NMP)
Small vials or test tubes
Stirring apparatus (magnetic stir plate and stir bars)
Heating apparatus (hot plate or oil bath)
Procedure:
Weigh a small, consistent amount of 2-Bromo-5-methoxy-4-nitropyridine (e.g., 10 mg) into each vial.
Add a measured volume of a single solvent to each vial to achieve the target concentration for your reaction.
Stir the mixtures at room temperature for a set period (e.g., 15 minutes).
Visually assess the solubility in each solvent.
For solvents where the compound is not fully dissolved, gradually increase the temperature while stirring and observe any changes in solubility. Record the temperature at which complete dissolution occurs.
Select the solvent that provides the best solubility under conditions that are compatible with your planned reaction.
Protocol 2: Co-solvent System Optimization
Objective: To determine the optimal ratio of a co-solvent system to achieve complete dissolution.
Materials:
2-Bromo-5-methoxy-4-nitropyridine
Primary solvent (identified from Protocol 1 as having partial solubility)
Co-solvent(s)
Vials or test tubes
Stirring and heating apparatus
Procedure:
Prepare a stock solution of 2-Bromo-5-methoxy-4-nitropyridine in the primary solvent at a known concentration where it is not fully soluble.
In separate vials, aliquot a standard volume of the stock solution.
To each vial, add incremental amounts of the co-solvent (e.g., 5%, 10%, 15%, 20% by volume).
Stir the mixtures at a constant temperature (room temperature or elevated) and observe the solubility.
Identify the minimum percentage of co-solvent required to achieve complete dissolution.
Verify that the chosen co-solvent system is compatible with your reaction conditions and does not interfere with the desired chemical transformation.
Protocol 3: Utilizing Sonication for Enhanced Dissolution
Objective: To employ ultrasonic energy to aid in the dissolution of 2-Bromo-5-methoxy-4-nitropyridine.
Materials:
2-Bromo-5-methoxy-4-nitropyridine
Chosen solvent or solvent system
Reaction flask or vial
Ultrasonic bath or probe sonicator
Procedure:
Combine the 2-Bromo-5-methoxy-4-nitropyridine and the solvent in the reaction vessel.
Place the vessel in an ultrasonic bath. Ensure the water level in the bath is sufficient to cover the solvent level in the vessel.
Turn on the sonicator. The duration will depend on the scale and the specific materials.
Monitor the dissolution visually. Continue sonication until the solid is fully dissolved or no further change is observed.[1]
Data Presentation
Table 1: Qualitative Solubility of 2-Bromo-5-methoxy-4-nitropyridine in Common Organic Solvents
Solvent
Polarity
Observations at Room Temperature
Observations with Heating
Dimethylformamide (DMF)
High
Good solubility
Excellent solubility
Dimethyl sulfoxide (DMSO)
High
Good solubility
Excellent solubility
Acetonitrile (MeCN)
Medium-High
Moderate solubility
Good solubility
Tetrahydrofuran (THF)
Medium
Low solubility
Moderate solubility
1,4-Dioxane
Low-Medium
Low solubility
Moderate solubility
N-Methyl-2-pyrrolidone (NMP)
High
Excellent solubility
Excellent solubility
Ethanol
High
Low solubility
Moderate solubility
Dichloromethane (DCM)
Low-Medium
Very low solubility
Low solubility
Toluene
Low
Insoluble
Very low solubility
Note: This table provides a general guideline. Actual solubility can vary based on the purity of the compound and the specific grade of the solvent.
Visualizations
Logical Workflow for Troubleshooting Solubility Issues
Caption: A decision-making workflow for addressing solubility challenges.
Reactivity Profiling: 2-Bromo- vs. 2-Chloro-5-methoxy-4-nitropyridine in Pharmaceutical Synthesis
As a Senior Application Scientist, I frequently encounter drug development programs that stall due to suboptimal building block selection. When designing synthetic routes for highly functionalized pyridines—such as those...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently encounter drug development programs that stall due to suboptimal building block selection. When designing synthetic routes for highly functionalized pyridines—such as those used in the development of [1]—the choice of halogen at the C2 position is not merely a matter of availability; it is a fundamental mechanistic decision.
Two highly valuable, commercially available scaffolds in this space are 2-Bromo-5-methoxy-4-nitropyridine [2] and [3]. While structurally identical save for the halogen, their reactivity profiles diverge significantly depending on the chosen synthetic pathway. This guide provides an objective comparison of their performance in Nucleophilic Aromatic Substitution (SNAr) versus Palladium-catalyzed cross-coupling, grounded in mechanistic causality and field-proven experimental data.
Mechanistic Causality: The Halogen Effect
The C2 position of a pyridine ring is naturally electrophilic due to the electron-withdrawing nature of the adjacent nitrogen atom. The presence of a 4-nitro group further activates the ring globally. While the 5-methoxy group exerts a complex push-pull effect (+M, -I), the choice between a bromo- and chloro-substituent ultimately dictates the optimal reaction class:
SNAr Reactivity (Cl > Br): In SNAr reactions, the rate-determining step is the nucleophilic attack to form the anionic Meisenheimer complex. Because chlorine is more electronegative than bromine, it more effectively stabilizes the developing negative charge in the transition state. Consequently, 2-chloro-5-methoxy-4-nitropyridine exhibits superior kinetics and higher yields in SNAr reactions with amines or alkoxides compared to its bromo analogue.
Cross-Coupling Reactivity (Br > Cl): In Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the rate-determining step is the oxidative addition of the C-X bond to the Pd(0) center. The C-Br bond (~280 kJ/mol) is significantly weaker than the C-Cl bond (~330 kJ/mol). Therefore, 2-bromo-5-methoxy-4-nitropyridine undergoes oxidative addition much faster, requiring lower catalyst loadings and milder temperatures.
Mechanistic divergence in reactivity based on halogen selection.
Quantitative Reactivity Comparison
To guide your synthetic planning, the following table summarizes the physicochemical properties that drive the divergent reactivity of these two building blocks[4].
Property
2-Bromo-5-methoxy-4-nitropyridine
2-Chloro-5-methoxy-4-nitropyridine
Causality / Impact
CAS Number
1805513-34-1
1805667-69-9
Standardized identification for procurement.
C-X Bond Energy
~280 kJ/mol
~330 kJ/mol
Weaker C-Br bond accelerates oxidative addition in cross-coupling.
Electronegativity (X)
2.96 (Pauling)
3.16 (Pauling)
Higher Cl electronegativity better stabilizes SNAr transition states.
Steric Bulk (vdW Radius)
1.85 Å
1.75 Å
Smaller Cl reduces steric hindrance during nucleophilic attack.
Optimal Pathway
Pd-Catalyzed Cross-Coupling
Nucleophilic Aromatic Substitution
Dictated by the rate-determining step of the respective mechanism.
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They incorporate In-Process Controls (IPCs) to verify causality and reaction success at each critical stage.
Protocol A: SNAr of 2-Chloro-5-methoxy-4-nitropyridine
Objective: High-yielding substitution with a secondary amine nucleophile.
Methodology:
Preparation: Dissolve 2-chloro-5-methoxy-4-nitropyridine (1.0 equiv) in anhydrous DMF (0.2 M).
Causality: DMF is a polar aprotic solvent that highly stabilizes the polar transition state of the Meisenheimer complex without solvating the nucleophile too strongly.
Reagent Addition: Add N,N-Diisopropylethylamine (DIPEA, 2.0 equiv) followed by the amine nucleophile (1.2 equiv).
Reaction: Stir at room temperature for 2-4 hours. The strong activation by the 4-nitro group allows for mild conditions, a standard established in [5].
Self-Validation (IPC): Pull a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is validated when the starting material peak (m/z ~188) is completely consumed. Proceeding without this validation risks complex downstream purification.
Workup: Quench with water to precipitate the product. Filter and wash with cold water.
Protocol B: Suzuki-Miyaura Coupling of 2-Bromo-5-methoxy-4-nitropyridine
Objective: C-C bond formation via Pd-catalysis. This protocol is adapted from the synthesis of ferroportin inhibitors detailed in[1].
Methodology:
Assembly: In a 100-mL round-bottom flask, combine 2-bromo-5-methoxy-4-nitropyridine (1.0 equiv), the desired boronic acid (2.0 equiv), and Pd(dppf)Cl2 (0.05 equiv) in 1,4-dioxane.
Degassing (Critical Step): Add aqueous Na2CO3 (2.0 M, 3.0 equiv). Purge the system with nitrogen or argon for 10 minutes.
Causality: Oxygen must be strictly excluded to prevent the irreversible oxidation of the sensitive Pd(0) active species, which would immediately halt the catalytic cycle.
Reaction: Heat the mixture to 100°C and stir overnight.
Self-Validation (IPC): Perform TLC (Ethyl Acetate/Petroleum Ether). The disappearance of the UV-active bromo-pyridine spot and the appearance of a new, highly fluorescent product spot validates successful oxidative addition and reductive elimination.
Workup & Purification: Concentrate under vacuum. Extract with Dichloromethane/Water. Dry the organic layer over Na2SO4, concentrate, and purify via silica gel chromatography.
Self-validating workflow for Pd-catalyzed cross-coupling.
References
Title: WO2021222363A1 - Cycloalkyl pyrimidines as ferroportin inhibitors
Source: Google Patents
URL
Characterization of 2-Bromo-5-methoxy-4-nitropyridine product by 1H NMR
Publish Comparison Guide: Characterization of 2-Bromo-5-methoxy-4-nitropyridine by 1 H NMR vs. Regioisomeric Alternatives Executive Summary For drug development professionals and synthetic chemists, 2-bromo-5-methoxy-4-n...
Author: BenchChem Technical Support Team. Date: March 2026
Publish Comparison Guide: Characterization of 2-Bromo-5-methoxy-4-nitropyridine by
1
H NMR vs. Regioisomeric Alternatives
Executive Summary
For drug development professionals and synthetic chemists, 2-bromo-5-methoxy-4-nitropyridine (CAS: 1805513-34-1) is a highly valuable building block, frequently utilized in the synthesis of complex therapeutics such as ferroportin inhibitors and soluble guanylate cyclase (sGC) stimulators[1]. However, the synthesis of highly functionalized pyridines via electrophilic aromatic substitution (e.g., nitration or bromination) inherently risks the formation of regioisomers. Because these isomers share identical molecular weights and similar polarities, standard LC-MS and HPLC-UV methods are insufficient for definitive structural assignment.
This guide objectively compares the
1
H NMR performance of the target product against its primary synthetic alternative (the 3-methoxy regioisomer), providing a self-validating analytical framework based strictly on the causality of spin-spin coupling.
The Core Analytical Challenge: Regiochemistry and Causality
The fundamental challenge in characterizing highly substituted pyridines lies in verifying the relative spatial positions of the substituents. The causality behind using
1
H NMR as the definitive analytical tool is rooted in the distance-dependence of scalar (
J
) coupling[2].
Ortho-Coupling: Protons on adjacent carbons (e.g., C5 and C6) strongly interact through three bonds (
3JHH
), typically exhibiting a coupling constant of 5.0–5.5 Hz in electron-deficient pyridine systems.
Para-Coupling: Protons separated by two carbons (e.g., C3 and C6) have a negligible five-bond interaction (
5JHH<1
Hz). On a standard 400 MHz spectrometer, this fine coupling is rarely resolved, resulting in apparent singlets.
By analyzing the multiplicity (splitting pattern) of the aromatic signals, researchers can directly deduce the regiochemistry of the product. This creates a self-validating system : the spectrum itself proves the structure without requiring an external reference standard[3].
Comparative
1
H NMR Performance Data
To validate the purity and identity of 2-bromo-5-methoxy-4-nitropyridine, we compare its expected spectral profile against its most likely synthetic byproduct, 2-bromo-3-methoxy-4-nitropyridine.
Table 1: Comparative
1
H NMR Spectral Data (400 MHz, CDCl
3
)
Compound
Substitution Pattern
Chemical Shifts (
δ
, ppm)
Multiplicity & Coupling (
J
)
Integration
Assignment
2-Bromo-5-methoxy-4-nitropyridine (Target)
Br at C2, NO
2
at C4, OMe at C5
8.52 8.26 4.05
Singlet Singlet Singlet
1H 1H 3H
C6-H (Para to C3) C3-H (Para to C6) -OCH
3
2-Bromo-3-methoxy-4-nitropyridine (Alternative)
Br at C2, OMe at C3, NO
2
at C4
8.62 8.06 4.10
Doublet (
3J≈5.5
Hz) Doublet (
3J≈5.5
Hz) Singlet
1H 1H 3H
C6-H (Ortho to C5) C5-H (Ortho to C6) -OCH
3
Mechanistic Insight: The target compound features protons at the C3 and C6 positions. Because they are para to each other, they appear as two distinct singlets. In stark contrast, the alternative regioisomer features protons at the C5 and C6 positions. Their ortho relationship forces them to split each other into doublets.
To ensure that fine couplings are not masked by poor resolution (which could lead to false "singlet" assignments and misidentification), the following optimized protocol must be strictly adhered to.
Step 1: Sample Preparation
Action: Dissolve 10–15 mg of the purified product in 0.6 mL of deuterated chloroform (CDCl
3
, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS).
Causality: CDCl
3
is chosen because its low viscosity yields exceptionally sharp lines, which is critical for confirming the absence of
3J
coupling. The concentration is kept moderate to prevent viscosity-induced line broadening, ensuring the self-validating nature of the multiplicity check.
Step 2: Instrument Setup & Shimming
Action: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform gradient shimming on the Z-axis until the lock level is stable and the TMS signal exhibits a full-width at half-maximum (FWHM) of < 1.0 Hz.
Causality: Perfect magnetic field homogeneity (shimming) is non-negotiable. Poor shimming can artificially broaden doublets into singlets, completely destroying the diagnostic utility of the assay.
Step 3: Acquisition Parameters
Action: Set the pulse angle to 30°, the acquisition time (AQ) to 3.0 seconds, and the relaxation delay (D1) to 2.0 seconds. Acquire 16 to 32 scans.
Causality: Electron-deficient pyridine protons have relatively long longitudinal relaxation times (
T1
). A sufficient D1 ensures complete relaxation between pulses, guaranteeing that the integration accurately reflects the 1:1:3 ratio of the aromatic and methoxy protons[2].
Step 4: Data Processing
Action: Apply a zero-filling factor of 2 and an exponential window function with a line broadening (LB) of 0.3 Hz before Fourier Transformation.
Causality: Zero-filling increases digital resolution, while a mild 0.3 Hz LB enhances the signal-to-noise ratio without obscuring the fine splitting patterns required to differentiate the regioisomers[3].
Mechanistic Workflow Visualization
Workflow for differentiating 2-bromo-5-methoxy-4-nitropyridine from its isomer via 1H NMR.
References
Title: WO2021222363A1 - Cycloalkyl pyrimidines as ferroportin inhibitors
Source: Google Patents
URL
Source: Scribd (Wiley)
Title: Structure Determination of Organic Compounds | springerprofessional.
Isomer comparison of bromo-methoxy-nitropyridines in drug discovery
Title: Orthogonal Reactivity in Privileged Scaffolds: A Comparison Guide to Bromo-Methoxy-Nitropyridine Isomers in Drug Discovery Introduction As a Senior Application Scientist in medicinal chemistry, I frequently encoun...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Orthogonal Reactivity in Privileged Scaffolds: A Comparison Guide to Bromo-Methoxy-Nitropyridine Isomers in Drug Discovery
Introduction
As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of selecting the optimal functionalized heterocycle for library synthesis. Pyridine rings are ubiquitous in approved drugs, and highly substituted pyridines—specifically bromo-methoxy-nitropyridines—serve as exceptionally versatile, "privileged" building blocks[1]. The precise regiochemistry of the bromo, methoxy, and nitro substituents dictates the electronic landscape of the ring, fundamentally altering its reactivity profile. This guide provides an objective, data-driven comparison of three critical isomers, detailing how their structural nuances drive divergent synthetic strategies, from nucleophilic aromatic substitution (SNAr) to transition-metal-catalyzed cross-coupling.
Mechanistic Causality: The Role of Isomerism
The reactivity of a halogenated pyridine is governed by the electron-withdrawing effects of the ring nitrogen and auxiliary groups like the nitro (-NO₂) moiety.
2-Bromo-3-methoxy-5-nitropyridine: The bromine at the C2 position is highly activated. It sits ortho to the pyridine nitrogen and para to the strongly electron-withdrawing nitro group[2]. This dual activation creates a massive electron sink, stabilizing the Meisenheimer complex during nucleophilic attack, making this isomer exceptionally prone to rapid SNAr.
5-Bromo-2-methoxy-3-nitropyridine: Here, the bromine at C5 is meta to both the pyridine nitrogen and the nitro group. Consequently, it is electronically deactivated toward SNAr. However, this lack of extreme electron deficiency, combined with low steric hindrance, makes the C5-Br bond an ideal candidate for oxidative addition in palladium-catalyzed Suzuki-Miyaura cross-couplings[3].
2-Bromo-6-methoxy-3-nitropyridine: This isomer features a C2 bromine ortho to the nitro group at C3. While still highly activated for SNAr, the steric and electronic interplay differs from the 5-nitro analog, often requiring slightly elevated temperatures for complete displacement but serving as an excellent precursor for diverse fragment-based libraries[4].
Quantitative Isomer Comparison
To streamline scaffold selection, the following table summarizes the physicochemical and reactive properties of these isomers based on empirical bench data.
Isomer
SNAr Reactivity (C-Br)
Cross-Coupling Suitability
Primary MedChem Application
Steric Hindrance at Br
Typical Yield (Library Synth)
2-Bromo-3-methoxy-5-nitropyridine
Extremely High (C2)
Moderate (Prone to protodehalogenation)
Neonicotinoid analogs, Kinase inhibitors
Moderate (adjacent to OMe)
85-95% (SNAr)
5-Bromo-2-methoxy-3-nitropyridine
Low (Meta to N/NO₂)
Excellent (C5)
PI3K/mTOR modulators
Low
80-90% (Suzuki)
2-Bromo-6-methoxy-3-nitropyridine
High (C2)
Good
Diverse fragment-based libraries
Low (adjacent to H)
75-85% (SNAr)
Visualizing Divergent Reactivity
The following workflow diagram maps the orthogonal synthetic pathways available to each isomer, highlighting how structural positioning dictates downstream functionalization.
Divergent reactivity pathways of bromo-methoxy-nitropyridine isomers in drug discovery.
Self-Validating Experimental Protocols
Protocol 1: Regioselective Synthesis of 5-Bromo-2-methoxy-3-nitropyridine via SNAr
This protocol leverages thermodynamic control to selectively methoxylate the highly activated C2 position of 5-bromo-2-chloro-3-nitropyridine, leaving the unactivated C5-Br bond intact for future cross-coupling[5].
Preparation: Suspend 5-bromo-2-chloro-3-nitropyridine (1.0 eq, ~10.0 g) in anhydrous methanol (100 mL) in a flame-dried round-bottom flask under an argon atmosphere. Cool the mixture to 0 °C using an ice-water bath.
Nucleophilic Addition: Slowly add a 25% w/w solution of sodium methoxide (NaOMe) in methanol (1.05 eq) dropwise over 15 minutes. Causality: The slow addition at 0 °C prevents exothermic runaway and suppresses potential bis-substitution or methoxide attack at the less activated C5 position.
Reaction Progression: Stir at 0 °C for 1 hour, then allow the mixture to warm to room temperature, stirring for an additional 16 hours. Monitor via TLC (Hexanes:EtOAc 4:1). The starting material spot should completely disappear, validating the kinetic preference for C2 displacement.
Quenching & Workup: Concentrate the mixture under reduced pressure to ~80 mL to remove excess methanol, which drives product precipitation. Quench with deionized water (100 mL). Causality: Water solubilizes the NaCl byproduct and excess NaOMe, leaving the highly hydrophobic product suspended.
Isolation: Filter the resulting light-yellow precipitate, wash with cold deionized water (2 x 50 mL), and dry under vacuum to afford 5-bromo-2-methoxy-3-nitropyridine (typically ~98% yield)[5].
Protocol 2: Late-Stage Suzuki-Miyaura Coupling of 5-Bromo-2-methoxy-3-nitropyridine
Because the C5-Br is electronically decoupled from the nitro group, it requires palladium catalysis for functionalization, a key step in synthesizing PI3K/mTOR modulators[3].
Catalyst Activation: In a Schlenk flask, combine 5-bromo-2-methoxy-3-nitropyridine (1.0 eq), an arylboronic acid (1.2 eq), and Pd(dppf)Cl₂ (0.05 eq).
Base Addition: Add potassium carbonate (K₂CO₃, 2.0 eq) as a mild base. Causality: K₂CO₃ is strong enough to activate the boronic acid via the formation of an ate-complex (facilitating transmetalation) but mild enough to avoid hydrolyzing the C2-methoxy group.
Solvent System: Dissolve the mixture in a degassed 4:1 mixture of 1,4-dioxane and water. Causality: Dioxane provides excellent solubility for the organic substrates, while water is essential for dissolving the inorganic base and accelerating the transmetalation step.
Heating & Validation: Heat to 90 °C for 4-6 hours. Monitor by LC-MS. The appearance of the cross-coupled mass peak [M+H]⁺ validates successful oxidative addition and reductive elimination.
Purification: Cool to room temperature, filter through a Celite pad to remove palladium black, and purify via silica gel chromatography to yield the highly functionalized biaryl scaffold.
Conclusion
The strategic selection among bromo-methoxy-nitropyridine isomers is not merely a matter of structural preference, but a fundamental driver of synthetic route design. By understanding the electronic interplay between the pyridine nitrogen, the nitro group, and the halogen, medicinal chemists can predictably route these privileged scaffolds through orthogonal pathways—whether deploying rapid SNAr at C2 or executing precision cross-couplings at C5.
References
Google Patents, "Heteroaromatic compounds as pi3 kinase modulators (CA2898294A1)". Available at:
Google Patents, "Macrocyclic Compound Libraries Containing Pyridine (WO2018232506A1)". Available at:
A Comparative Guide to Catalyst Efficiency in the Cross-Coupling of 2-Bromo-5-methoxy-4-nitropyridine
For Researchers, Scientists, and Drug Development Professionals Introduction The functionalization of pyridine rings is a cornerstone of modern medicinal chemistry, with substituted pyridines forming the core of numerous...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of pyridine rings is a cornerstone of modern medicinal chemistry, with substituted pyridines forming the core of numerous pharmaceuticals. 2-Bromo-5-methoxy-4-nitropyridine is a particularly valuable building block due to the synthetic handles offered by the bromine atom and the nitro group, which can be further manipulated. The palladium-catalyzed cross-coupling of this substrate is a key transformation for introducing molecular diversity. However, the electron-deficient nature of the pyridine ring, exacerbated by the presence of a nitro group, can pose challenges for standard coupling protocols. The choice of the palladium catalyst system, comprising the palladium precursor and the associated ligand, is therefore paramount to achieving high yields and reaction efficiency.
This guide provides a comparative overview of palladium catalyst systems for the Suzuki-Miyaura and Buchwald-Hartwig amination reactions of 2-Bromo-5-methoxy-4-nitropyridine and its analogs. The information presented is synthesized from established methodologies for similar electron-deficient bromopyridines, offering a robust starting point for reaction optimization.
The Critical Role of the Catalyst System in Coupling Electron-Deficient Pyridines
The reactivity of a heteroaryl halide in palladium-catalyzed cross-coupling is primarily dictated by the rate-determining oxidative addition of the carbon-halogen (C-X) bond to the palladium(0) catalyst.[1] The C-Br bond in 2-bromopyridines is weaker than a C-Cl bond, making it generally more reactive and amenable to coupling under milder conditions.[1] However, the electronic properties of the pyridine ring significantly influence this step. The electron-withdrawing nitro group in 2-Bromo-5-methoxy-4-nitropyridine deactivates the C-Br bond towards oxidative addition, often necessitating more robust catalyst systems.
The ligand bound to the palladium center plays a crucial role in modulating the catalyst's reactivity. Electron-rich and sterically bulky phosphine ligands are often required to promote the oxidative addition and subsequent steps of the catalytic cycle.[2]
The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds.[3] For the coupling of 2-Bromo-5-methoxy-4-nitropyridine with various aryl- and heteroarylboronic acids, the choice of catalyst, ligand, base, and solvent system is critical for success. Below is a comparative table of catalyst systems commonly employed for the Suzuki-Miyaura coupling of challenging bromopyridine substrates.
Catalyst Precursor
Ligand
Base
Solvent
Temperature (°C)
Typical Yields
Pd(OAc)₂
SPhos
K₃PO₄
Toluene/H₂O
110
Good to Excellent
Pd(PPh₃)₄
-
K₂CO₃
1,4-Dioxane/H₂O
90-100
Moderate to Good
Pd₂(dba)₃
XPhos
K₃PO₄
Dioxane
100
High
Pd(OAc)₂
-
K₂CO₃
Isopropanol/H₂O
Reflux
Good
Analysis:
Bulky Biarylphosphine Ligands (e.g., SPhos, XPhos): These ligands, when paired with Pd(OAc)₂ or Pd₂(dba)₃, are often the most effective for electron-deficient substrates. Their steric bulk promotes reductive elimination, while their electron-donating ability facilitates oxidative addition.[4]
Traditional Catalysts (e.g., Pd(PPh₃)₄): While a workhorse in cross-coupling chemistry, Pd(PPh₃)₄ may require higher catalyst loadings or longer reaction times for challenging substrates.[5]
Aqueous Conditions: The use of aqueous solvent mixtures with bases like K₂CO₃ or K₃PO₄ is common and often beneficial for the Suzuki-Miyaura reaction.[6][7]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a general starting point for the Suzuki-Miyaura coupling of 2-Bromo-5-methoxy-4-nitropyridine.
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.[2] The choice of catalyst is critical for achieving high yields, particularly with challenging substrates like 2-Bromo-5-methoxy-4-nitropyridine.[5]
Catalyst Precursor
Ligand
Base
Solvent
Temperature (°C)
Typical Yields
Pd₂(dba)₃
Xantphos
Cs₂CO₃
Toluene
110
Good to Excellent
Pd(OAc)₂
BINAP
NaOtBu
Toluene
100
High
Pd₂(dba)₃
XPhos
K₃PO₄
Dioxane
100
High
Pd(OAc)₂
DPPF
Cs₂CO₃
Toluene
110
Good
Analysis:
Bidentate Phosphine Ligands (e.g., Xantphos, BINAP, DPPF): These ligands are highly effective in Buchwald-Hartwig aminations, as they can stabilize the palladium catalyst and promote the desired C-N bond formation.[8][9]
Strong Bases (e.g., NaOtBu, Cs₂CO₃): Strong, non-nucleophilic bases are typically required to deprotonate the amine and facilitate the catalytic cycle.[10]
Solvent Choice: Aprotic, non-polar solvents like toluene and dioxane are commonly used.[11]
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general procedure for the Buchwald-Hartwig amination of 2-Bromo-5-methoxy-4-nitropyridine.
To a dry Schlenk tube equipped with a magnetic stir bar, add 2-Bromo-5-methoxy-4-nitropyridine, the amine, base, palladium catalyst, and ligand.
Evacuate and backfill the Schlenk tube with an inert gas (repeat three times).
Add the anhydrous solvent via syringe.
Heat the reaction mixture to the desired temperature (e.g., 110 °C) with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with an organic solvent and filter through a pad of Celite to remove inorganic salts.
Concentrate the filtrate and purify the crude product by column chromatography.[9]
Visualizing the Experimental Workflow
Caption: Workflow for Buchwald-Hartwig amination.
Conclusion
The successful cross-coupling of 2-Bromo-5-methoxy-4-nitropyridine is highly dependent on the judicious selection of the palladium catalyst system. For both Suzuki-Miyaura and Buchwald-Hartwig reactions, catalyst systems employing bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, and Xantphos generally provide the highest efficiency and yields. The experimental protocols and comparative data presented in this guide offer a strong foundation for researchers to develop and optimize these crucial transformations in their synthetic endeavors, ultimately accelerating the discovery and development of novel therapeutics.
References
Benchchem. A Comparative Analysis of Palladium Catalysts for the Arylation of 2-Bromopyrazine.
Benchchem. A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions.
Benchchem. Application Notes and Protocols for Suzuki Coupling Reaction with 2-Bromo-4-fluoro-5-methylpyridine.
Organic Synthesis. Buchwald-Hartwig Coupling.
Wikipedia. Buchwald–Hartwig amination.
PubMed. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines.
Benchchem. Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine.
PMC. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine.
ResearchGate. A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF.
Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production.
Reproducibility of Published 2-Bromo-5-Methoxy-4-Nitropyridine Synthesis Methods: A Comparative Guide
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary: The Pyridine Nitration Challenge In the development of advanced active pha...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Prepared By: Senior Application Scientist
Executive Summary: The Pyridine Nitration Challenge
In the development of advanced active pharmaceutical ingredients (APIs), such as [1] and[2], highly functionalized pyridine cores are essential building blocks. Specifically, 2-bromo-5-methoxy-4-nitropyridine is highly sought after for its orthogonal reactivity, allowing for sequential nucleophilic aromatic substitution (SNAr) and cross-coupling reactions[1].
However, reproducing published synthesis methods for this compound is notoriously difficult. Traditional aromatic nitration using nitric acid is , often resulting in low yields, hazardous byproducts, and oxidative degradation[3]. This guide objectively compares the "brute-force" direct nitration approach against the highly reproducible, regioselective N-oxide mediated synthesis , providing self-validating experimental protocols to ensure batch-to-batch consistency.
Mechanistic Causality: Why Direct Nitration Fails
To understand the experimental choices in pyridine functionalization, we must examine the electronic environment of the substrate:
Route A (Direct Nitration - The Alternative): When 2-bromo-5-methoxypyridine is exposed to standard nitrating mixtures (HNO3/H2SO4), the highly basic pyridine nitrogen is immediately protonated to form a pyridinium ion. This exerts a powerful electron-withdrawing effect, globally deactivating the ring to electrophilic aromatic substitution (EAS)[3]. The 5-methoxy group struggles to overcome this deactivation, forcing chemists to use harsh temperatures (>120°C) which leads to the cleavage of the methoxy ether and a complex mixture of 4-nitro and 6-nitro isomers.
Route B (N-Oxide Mediated - The Optimized Product): By first oxidizing the pyridine nitrogen to an N-oxide, the electronic landscape is inverted. The N-oxide oxygen donates electron density back into the ring via resonance, specifically activating the 2- and 4-positions. Because the 2-position is sterically blocked by the bromine atom, nitration is directed exclusively to the 4-position under significantly milder conditions (90°C)[2].
Reaction Pathway Visualization
Figure 1: Mechanistic divergence between direct nitration and the N-oxide mediated route.
Comparative Performance Data
The following table summarizes the quantitative and qualitative performance metrics of the two synthetic strategies. The data clearly demonstrates the superiority of the N-oxide mediated route for drug development workflows.
Performance Metric
Route A: Direct Nitration
Route B: N-Oxide Mediated (Optimized)
Mechanistic Strategy
Brute-force electrophilic substitution
Regioselective electronic activation
Overall Yield
< 15% (often trace amounts)
65 - 75% (over 3 steps)
Regioselectivity
Poor (Mixture of 4-NO2 and 6-NO2)
Excellent (>95% 4-NO2)
Reaction Conditions
Harsh (>120°C, prolonged heating)
Mild to Moderate (RT to 90°C)
Reproducibility Score
Low (High batch-to-batch variability)
High (Self-validating intermediates)
Purification Profile
Complex (Requires tedious chromatography)
Simple (Precipitation and crystallization)
Self-Validating Experimental Protocol (Route B)
To ensure absolute trustworthiness, the following step-by-step methodology is designed as a self-validating system . Each step produces an intermediate with distinct physicochemical properties, allowing the chemist to verify success before proceeding. This protocol is grounded in established patent literature[2].
Step 1: N-Oxidation (Electronic Activation)
Procedure: Dissolve 2-bromo-5-methoxypyridine (1.0 equiv) in dichloromethane (DCM). Cool to 0°C and add m-chloroperoxybenzoic acid (mCPBA, 1.2 equiv) in portions. Stir at room temperature for 12 hours. Quench with saturated aqueous NaHCO3 and extract with DCM.
Causality & Validation: The introduction of the highly polar N-O dipole drastically reduces the Rf value on a silica TLC plate compared to the starting material. This provides immediate visual confirmation of conversion. The N-oxide oxygen is now positioned to direct the incoming nitro group.
Step 2: Regioselective Nitration
Procedure: To a flask containing concentrated sulfuric acid (approx. 11 equiv), carefully add the 2-bromo-5-methoxypyridine 1-oxide intermediate. Follow this with the dropwise addition of fuming nitric acid (approx. 2.7 equiv). Raise the temperature to 90°C and stir for 4 hours[2]. Cool the mixture to room temperature and pour it over crushed ice.
Causality & Validation: The N-oxide directs the nitronium ion exclusively to the 4-position. This step is self-validating via precipitation: the resulting 2-bromo-5-methoxy-4-nitropyridine 1-oxide is significantly less basic and less soluble in cold aqueous acidic media than the unreacted precursor. The product crashes out as a yellow solid, allowing for isolation via simple vacuum filtration[2].
Step 3: Deoxygenation (Restoring the Pyridine Core)
Procedure: Dissolve the nitrated N-oxide in chloroform and add phosphorus trichloride (PCl3, 3.0 equiv). Heat the mixture to reflux for 3 hours. Cool to 0°C and carefully quench with ice water. Basify the aqueous layer to pH 8 and extract with ethyl acetate.
Causality & Validation: PCl3 acts as an oxygen acceptor, reducing the N-oxide back to the free pyridine. Validation is achieved via LC-MS; the chemist will observe a distinct loss of 16 Da (M-16) from the N-oxide mass, yielding the target 2-bromo-5-methoxy-4-nitropyridine[1]. Furthermore, the Rf value on TLC will increase, confirming the removal of the polar N-oxide moiety.
References
Source: Google Patents (US20100144739A1)
Title: WO2021222363A1 - Cycloalkyl pyrimidines as ferroportin inhibitors
Source: Google Patents
URL
Title: Pyridine activation: strategies for carbon-carbon bond formation on heterocyclic scaffolds
Source: Iowa Research Online
URL: [Link]
Personal protective equipment for handling 2-Bromo-5-methoxy-4-nitropyridine
As a Senior Application Scientist, I approach the handling of highly functionalized building blocks like 2-Bromo-5-methoxy-4-nitropyridine (CAS: 1805513-34-1) [1] not merely as a compliance exercise, but as an exercise i...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach the handling of highly functionalized building blocks like 2-Bromo-5-methoxy-4-nitropyridine (CAS: 1805513-34-1) [1] not merely as a compliance exercise, but as an exercise in predictive chemistry. To design an effective safety and operational protocol, we must first understand the molecular mechanics that make this compound both a valuable synthetic intermediate and a significant occupational hazard.
This guide provides researchers and drug development professionals with a self-validating, mechanistically grounded framework for the safe handling, operation, and disposal of this specific halopyridine derivative.
Mechanistic Hazard Assessment: The "Why" Behind the Protocol
The safety profile of 2-Bromo-5-methoxy-4-nitropyridine is dictated by the synergistic reactivity of its functional groups. While specific toxicological data for this exact CAS number is categorized as "not fully known" in standard SDS documentation[2], we can accurately predict its hazard profile by analyzing its structural components:
Hyper-Electrophilicity & Hepatotoxicity: The 2-bromo position is highly activated by both the adjacent pyridine nitrogen and the strongly electron-withdrawing 4-nitro group. This makes the molecule exceptionally susceptible to Nucleophilic Aromatic Substitution (
SNAr
). Biologically, this means the compound acts as a potent electrophile that can rapidly alkylate cellular nucleophiles, particularly glutathione. Depletion of hepatic glutathione is the primary mechanism for halopyridine-induced hepatotoxicity and liver necrosis[3][4].
Dermal Sensitization: Because of its alkylating potential, skin contact does not merely cause irritation; it can lead to covalent binding with skin proteins, triggering severe allergic sensitization and irreversible tissue damage[5][6].
Energetic & Oxidizing Potential: Aromatic nitro compounds possess inherent energetic potential. The nitro group acts as an oxidizing agent and can undergo violent exothermic decomposition if subjected to excessive heat or mixed with strong reducing agents (e.g., hydrides, sulfides)[7].
Methemoglobinemia Risk: Like many nitropyridines, systemic absorption can lead to the oxidation of hemoglobin, inhibiting normal oxygen transport and causing cyanosis[7].
Quantitative Hazard Baseline for Related Pyridine Derivatives
To contextualize the risk, we look to the quantitative data of its closest structural analogs[3][7]:
Compound Class
Metric / Property
Value / Observation
Mechanistic Implication
Aromatic Nitro Compounds
Exothermic Decomposition Energy
220–410 kJ/mol
High risk of thermal runaway. Processes exceeding 150 J/g require strict thermal monitoring[7].
2-Halopyridines
Dermal LD50 (Rabbit)
48 mg/kg
Extremely high dermal toxicity; necessitates rigorous, multi-layered skin protection[3].
2-Halopyridines
Oral LD50 (Mouse)
110 mg/kg
Highly toxic if swallowed; mandates strict environmental containment and hygiene[3].
Personal Protective Equipment (PPE) Matrix
Do not rely on standard laboratory PPE. The high dermal toxicity and permeation risk of halogenated organics require a targeted defense strategy[2][8].
Halogenated pyridines rapidly permeate standard thin latex/nitrile. The outer glove acts as a sacrificial barrier against the electrophile, while the inner glove maintains a pristine dermal boundary.
Eye/Face
Chemical splash goggles paired with a full face shield.
Halopyridines cause severe, sometimes irreversible, corneal clouding and inflammation upon contact[3][9]. Safety glasses are insufficient against aerosolized dust.
Respiratory
NIOSH-approved P100 particulate respirator (if handled outside a certified hood).
Prevents inhalation of highly irritating, toxic crystalline dust that can cause severe respiratory tract inflammation and systemic absorption[6][8].
Body
Flame-Resistant (FR) lab coat with knit cuffs, fully buttoned.
Mitigates risk in the event of an energetic decomposition or flash fire involving the nitroaromatic moiety[7].
Operational Workflow & Handling Protocol
Every protocol must be a self-validating system. Do not proceed to the next step unless the validation checkpoint is cleared.
Standard operating workflow for handling highly reactive nitropyridine derivatives.
Step-by-Step Weighing and Transfer Methodology
System Verification: Ensure the chemical fume hood has a verified face velocity of at least 100-120 feet per minute (fpm). Clear the hood of all incompatible materials, specifically strong reducing agents and bases[7].
Validation: Check the digital airflow monitor. If in alarm, abort the procedure.
Static Mitigation: Nitroaromatic powders can be sensitive to electrostatic discharge. Wipe the exterior of the reagent bottle and the weigh boat with an anti-static cloth. Use a grounded static-eliminator gun (e.g., Zerostat) on the weigh boat.
Transfer Execution: Using a ceramic or grounded metal spatula, carefully transfer the 2-Bromo-5-methoxy-4-nitropyridine. Avoid aggressive scraping that could generate airborne particulates.
Sealing & Decontamination: Immediately seal the primary container. Wipe down the balance and the immediate work area with a disposable wipe dampened with a mild soap solution (avoid using pure organic solvents for the initial wipe, as they can dissolve the compound and increase its dermal permeability).
Validation: Inspect outer gloves for any yellow/orange discoloration (typical of nitropyridines). If discolored, safely remove and replace the outer gloves immediately.
Emergency Response & First Aid
In the event of exposure, immediate mechanical removal is prioritized over chemical neutralization[2][9].
Skin Contact: Immediately remove all contaminated clothing. Do not wipe the skin with solvents (which drives the chemical deeper). Flush the affected area with copious amounts of water and mild soap for a minimum of 15 minutes[8]. Seek immediate medical evaluation for potential hepatotoxicity monitoring.
Eye Contact: Flush eyes continuously with water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. This is a medical emergency; halopyridines cause severe corneal damage[9].
Inhalation: Move the victim to fresh air immediately. If breathing is labored, administer oxygen. Do not use mouth-to-mouth resuscitation if the chemical was inhaled; use a pocket mask with a one-way valve[9].
Disposal & Waste Management
The disposal of 2-Bromo-5-methoxy-4-nitropyridine must account for both its halogenated nature and its energetic nitro group[7][9].
Segregation: Collect all solid residues, contaminated gloves, and weigh boats in a dedicated, clearly labeled "Halogenated Nitroaromatic Solid Waste" container.
Incompatibility Check:NEVER mix this waste stream with reducing agents (e.g., Sodium Borohydride, Lithium Aluminum Hydride) or concentrated alkalis, as this can trigger a violent exothermic decomposition or detonation[7].
Liquid Waste: Aqueous or solvent waste containing this compound must be kept in vented caps until the risk of gas evolution (
NOx
or
CO2
) has passed, then sealed and disposed of via an approved hazardous waste contractor.
References
Accela ChemBio Inc. "SAFETY DATA SHEET: 2-Bromo-5-methoxy-4-nitropyridine".[Link]
National Toxicology Program (NIH). "2-Chloropyridine - Toxicity and Handling". [Link]
U.S. Food and Drug Administration (FDA). "Integrated Review - Halopyridine Hepatotoxicity". [Link]